molecular formula C13H9ClO2 B1352576 2-phenoxybenzoyl Chloride CAS No. 40501-36-8

2-phenoxybenzoyl Chloride

Cat. No.: B1352576
CAS No.: 40501-36-8
M. Wt: 232.66 g/mol
InChI Key: BMGKQFRMINVVPP-UHFFFAOYSA-N
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Description

2-phenoxybenzoyl Chloride is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKQFRMINVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454337
Record name 2-phenoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-36-8
Record name 2-phenoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenoxybenzoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-phenoxybenzoyl chloride synthesis from 2-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From 2-Phenoxybenzoic Acid via Nucleophilic Acyl Substitution

Executive Summary

This technical guide details the optimized synthesis of 2-phenoxybenzoyl chloride (CAS: 1989-52-2), a critical electrophilic intermediate in the synthesis of xanthone derivatives, photoinitiators, and pharmaceutical scaffolds (e.g., Ibrutinib precursors).

While the transformation of a carboxylic acid to an acyl chloride is a fundamental organic reaction, the specific ether linkage in 2-phenoxybenzoic acid presents a unique challenge: premature cyclization . Under highly acidic or Lewis-acidic conditions at elevated temperatures, the molecule risks undergoing intramolecular Friedel-Crafts acylation to form xanthone (9H-xanthen-9-one).

This protocol prioritizes the Thionyl Chloride (


) / DMF catalytic method , engineered to maximize conversion while suppressing cyclization side-reactions through strict thermal control and azeotropic purification.

Part 1: Chemical Foundation & Mechanism

Thermodynamic Drivers

The conversion is thermodynamically driven by entropy. The reaction of 2-phenoxybenzoic acid with thionyl chloride generates two gaseous byproducts (


 and 

), which escape the reaction matrix, driving the equilibrium forward according to Le Chatelier’s principle.


The Catalytic Cycle (The "DMF Effect")

Expert practitioners utilize N,N-Dimethylformamide (DMF) not merely as a solvent, but as a catalyst. DMF reacts with


 to form the highly reactive Vilsmeier-Haack (chloroiminium) intermediate . This species is a far more potent electrophile than thionyl chloride itself, allowing the reaction to proceed at lower temperatures, thereby preserving the sensitive phenoxy-ether linkage.
Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the nucleophilic substitution pathway.

Mechanism DMF DMF Catalyst Vilsmeier Vilsmeier Intermediate (Active Species) DMF->Vilsmeier Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Inter Activated Acyl-O-Sulfinyl Intermediate Vilsmeier->Inter Catalytic Transfer Acid 2-Phenoxybenzoic Acid Acid->Inter Nucleophilic Attack Product 2-Phenoxybenzoyl Chloride Inter->Product Cl- Substitution Gas Byproducts (SO2 + HCl) Inter->Gas Elimination Xanthone SIDE REACTION: Xanthone Product->Xanthone If AlCl3/High Heat

Figure 1: Catalytic mechanism showing the Vilsmeier activation path and the risk of xanthone cyclization.[1]

Part 2: Strategic Reagent Selection

Before proceeding, the chemist must choose between the two primary chlorinating agents.

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point 74.6 °C61.0 °C
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Reactivity High (Requires Reflux)Mild (Room Temp possible)
Purification Distillation required to remove excessEvaporation (highly volatile)
Cost Low (Industrial Standard)High (Lab Scale / High Value)
Recommendation Primary Choice for >10g scale.Use only for <1g scale or if acid sensitive.

Decision: This guide utilizes Thionyl Chloride due to its scalability and the ability to remove excess reagent easily via azeotropic distillation with toluene.

Part 3: Detailed Synthesis Protocol

Reagents & Equipment
  • Substrate: 2-Phenoxybenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (1.2 - 1.5 eq) - Freshly distilled if yellow.

  • Catalyst: DMF (3-5 drops per 10g substrate)

  • Solvent: Toluene (Anhydrous) - Acts as solvent and azeotropic agent.

  • Apparatus: 3-neck RBF, condenser, drying tube (

    
    ), gas trap (NaOH scrubber).
    
Step-by-Step Workflow
1. System Preparation

Ensure all glassware is oven-dried (120°C) and assembled hot under a nitrogen flush. Moisture initiates the hydrolysis of


 to 

and

, which is wasteful and dangerous.
2. Charging
  • Charge 2-phenoxybenzoic acid into the RBF.

  • Add anhydrous Toluene (approx. 5 mL per gram of acid). Note: The acid may not fully dissolve initially.

  • Add DMF catalyst (catalytic amount).[1]

3. Reagent Addition & Reaction
  • Add Thionyl Chloride dropwise via an addition funnel over 15-20 minutes at room temperature.

  • Observation: Gas evolution (bubbling) will begin immediately.[1]

  • Heat the mixture gradually to Reflux (approx. 80-90°C internal) .

  • Maintain reflux for 2 to 3 hours .

    • Endpoint: The solution should become clear and homogeneous. Gas evolution should cease.[2]

4. Isolation & Purification (Crucial Step)

Direct evaporation of


 often leaves trapped traces that degrade the product.
  • Cool reaction to <50°C.

  • Switch to distillation setup (or Rotavap with proper trapping).

  • Remove bulk solvent and excess

    
     under reduced pressure.
    
  • The Chase: Add fresh Toluene (20% of original volume) and re-evaporate. Repeat twice. This "chases" off the last traces of thionyl chloride via azeotrope.

  • Final Product: The residue is this compound, typically a viscous, pale-yellow oil or low-melting solid.

Workflow Step1 1. CHARGE Acid + Toluene + DMF Step2 2. ADDITION Dropwise SOCl2 @ RT Step1->Step2 Step3 3. REACTION Reflux (2-3 hrs) until gas ceases Step2->Step3 Step4 4. STRIPPING Remove Solvent/SOCl2 (Vacuum) Step3->Step4 Step5 5. AZEOTROPIC CHASE Add Toluene -> Evaporate (Repeat 2x) Step4->Step5 Critical Purification Step6 ISOLATED PRODUCT Store under N2 Step5->Step6

Figure 2: Operational workflow emphasizing the azeotropic chase to ensure purity.

Part 4: Process Analytical Technology (PAT) & QC

Direct analysis of acid chlorides is difficult due to their reactivity with moisture in the air and on silica gel.

The "Methanol Quench" TLC

Do not spot the acid chloride directly on a TLC plate; it will hydrolyze back to the starting material, leading to a false "no reaction" result.

  • Protocol: Take 1 drop of reaction mixture

    
     Add to 0.5 mL Methanol 
    
    
    
    Shake for 1 min.
  • Result: This converts the acid chloride to the Methyl Ester .

  • Analysis: Run TLC of the quenched sample vs. Starting Material. The Methyl Ester will have a significantly higher

    
     (less polar) than the carboxylic acid.
    
FT-IR Spectroscopy

This is the most definitive rapid check.

Functional GroupStarting Material (Acid)Product (Acid Chloride)
O-H Stretch Broad, 2500–3300

ABSENT
C=O[3] Stretch ~1680–1700

Shifted to ~1780–1800

C-Cl Stretch Absent~700–750

Pass Criteria: Complete disappearance of the broad OH band and a sharp shift of the Carbonyl peak to >1770


.

Part 5: Safety & Handling

  • Corrosivity: this compound hydrolyzes to HCl upon contact with skin or mucosal membranes. Full PPE (gloves, goggles, lab coat) is mandatory.

  • Inhalation Hazard: Thionyl chloride releases

    
     and 
    
    
    
    . All operations must be performed in a functioning fume hood.[4]
  • Explosion Risk: Never distill the product to dryness if the reaction mixture turned dark black (indication of decomposition).

  • Storage: Store under inert atmosphere (

    
     or Ar) in a fridge. Moisture will revert the product to the acid and generate HCl gas, pressurizing the vessel.
    

Part 6: Troubleshooting

Issue: Product is dark brown/black.

  • Cause: Overheating or "burning" the reaction.

  • Solution: The phenoxy group is electron-rich. If refluxed too vigorously or for too long, side reactions occur. Use the minimum reflux time required for gas cessation.

Issue: Solidification in the condenser.

  • Cause: 2-phenoxybenzoic acid subliming before reaction.

  • Solution: Wash down the condenser with small amounts of toluene or ensure the reflux ring is high enough to wash the walls.

Issue: "No Reaction" on TLC.

  • Cause: Improper sampling.

  • Solution: Ensure you are using the Methanol Quench method described in Part 4. If you spot the chloride directly, it hydrolyzes on the plate back to the starting acid.

References

  • Preparation of Acyl Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism and reagent choice).
  • Synthesis of Xanthone Precursors: Organic Syntheses, Coll. Vol. 1, p. 552 (1941). Link (Contextual grounding for the cyclization risk of phenoxy-benzoic acids).

  • Thionyl Chloride Safety & Handling: PubChem. (n.d.). Thionyl Chloride Compound Summary. Link

  • Ibrutinib Intermediate Synthesis: Patent CN105541607A. Method for synthesizing 4-phenoxybenzoyl chloride. Link (Industrial relevance and confirmation of thionyl chloride methodology).

  • IR Spectroscopy of Acid Chlorides: LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Link

Sources

An In-depth Technical Guide on the Safe Handling of 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Phenoxybenzoyl Chloride

This compound is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring both a reactive acyl chloride group and a stable phenoxy moiety, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and ketones. The phenoxy group can influence the electronic properties and steric environment of the molecule, providing a scaffold for further functionalization. However, the high reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety data for this compound, grounded in established safety principles and regulatory standards, to ensure its safe handling and use in a research and development setting.

Section 1: Hazard Identification and Classification

A foundational aspect of laboratory safety is a clear and comprehensive understanding of the potential hazards associated with a chemical. This compound is classified as a hazardous substance, and its handling requires adherence to specific safety precautions.

1.1 GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on available safety data sheets, this compound is classified as follows:

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1CDangerH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/IrritationCategory 1DangerH314: Causes severe skin burns and eye damage.[1][2]
Corrosive to MetalsCategory 1DangerH290: May be corrosive to metals.[1][2]

1.2 Primary Hazards and Routes of Exposure

The primary and most immediate danger associated with this compound is its corrosive nature. It can cause severe damage upon contact with skin, eyes, and mucous membranes. Inhalation of its vapors or mists can lead to irritation and potential damage to the respiratory tract. Ingestion is also a significant route of exposure that can cause severe internal burns.

The high reactivity of the acyl chloride group is the root cause of its corrosivity. Upon contact with moisture, such as the water present in tissues, it rapidly hydrolyzes to form 2-phenoxybenzoic acid and hydrochloric acid (HCl) gas. The liberated HCl is a strong acid and is responsible for the severe burns and irritation observed.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards, the implementation of robust exposure controls is paramount. The hierarchy of controls, starting with the most effective, should be followed: elimination/substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).

2.1 Engineering Controls

  • Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors and mists.[3]

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4][5]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for providing a barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[4][6]

  • Hand Protection: Chemically resistant gloves are essential. Due to the corrosive nature of this compound, it is crucial to select gloves made of a material that can withstand this chemical. Impervious gloves are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemically resistant apron or a full-body suit may be necessary.[6] Protective boots may be required in certain situations.[6]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[4][7]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring a safe laboratory environment.

3.1 Handling

  • Moisture Sensitivity: this compound is highly sensitive to moisture and reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[8][9] Therefore, it must be handled under anhydrous conditions. Use of oven-dried glassware and handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[9]

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.

  • Opening Containers: Containers may develop pressure. Open them carefully and away from your face.[1][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][7]

3.2 Storage

  • Container: Store in the original, tightly sealed container.[1] The container should be made of a corrosive-resistant material.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[10] The storage area should be designated for corrosive materials.

  • Incompatible Materials: Keep away from water, strong bases, alcohols, and oxidizing agents.[4][10]

  • Security: Store in a locked-up area accessible only to authorized personnel.[1]

Section 4: First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial to minimize harm.

4.1 First-Aid Measures

  • Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention. If breathing has stopped, provide artificial respiration.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Gently wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][6] Seek immediate medical attention.

4.2 Spill and Leak Procedures

  • Evacuation: In case of a spill, evacuate all non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Absorb the spillage with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use water.[7]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Personal Protection: Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection.

Section 5: Fire-Fighting Measures

While not classified as flammable, this compound can be involved in a fire and presents specific hazards.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]

  • Unsuitable Extinguishing Media: Do NOT use water, as it will react violently with the chemical and produce corrosive hydrogen chloride gas.[2][7]

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas, may be released.[6][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Stability and Reactivity

A thorough understanding of the chemical's stability and reactivity is essential for safe handling and storage.

  • Reactivity: this compound is a reactive compound. It reacts violently with water and is incompatible with strong bases, alcohols, and oxidizing agents.[4][8]

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, and away from moisture).[4]

  • Hazardous Decomposition Products: Upon decomposition, which can be initiated by heat or contact with incompatible materials, it can produce hazardous substances such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4][8]

Section 7: Toxicological and Ecological Information

7.1 Toxicological Information

The primary toxicological concern is the severe corrosive effect on tissues. It causes severe skin burns and eye damage.[1] Inhalation of vapors can be destructive to the mucous membranes and upper respiratory tract.[4]

7.2 Ecological Information

Currently, there is no specific classification for environmental hazards for this compound.[1] However, due to its reactivity with water and the formation of acidic byproducts, its release into the environment should be avoided.

Risk Assessment and Response Workflow

The following diagram illustrates a logical workflow for assessing and responding to the risks associated with handling this compound.

RiskAssessmentWorkflow Risk Assessment & Response for this compound cluster_incident Incident Response start Start: Planned Experiment with this compound assess Hazard Assessment: - Review SDS - Identify Corrosivity & Reactivity start->assess 1. Plan control Implement Control Measures: - Engineering (Fume Hood) - Administrative (SOPs) assess->control 2. Mitigate ppe Select & Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat/Apron control->ppe 3. Protect handle Safe Handling Protocol: - Work in Fume Hood - Use Anhydrous Technique - Avoid Incompatibles ppe->handle 4. Execute storage Proper Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Water/Bases handle->storage 5. Store emergency Emergency Preparedness: - Locate Eyewash/Shower - Know Spill Procedure handle->emergency incident Incident Occurs? (Spill, Exposure) handle->incident end End: Experiment Complete & Waste Disposed storage->end first_aid Execute First-Aid: - Skin/Eye Flushing - Move to Fresh Air - Seek Medical Attention incident->first_aid Exposure spill_response Spill Response: - Evacuate & Ventilate - Contain with Inert Absorbent - Collect for Disposal incident->spill_response Spill first_aid->end spill_response->end

Caption: Workflow for risk assessment and response when handling this compound.

Conclusion

This compound is an important reagent in chemical synthesis, but its hazardous properties demand a high level of respect and caution. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can safely harness its synthetic utility. This guide serves as a comprehensive resource to promote a strong safety culture and to ensure that all work with this compound is conducted in a manner that protects the health and well-being of laboratory personnel.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dichotomy of Reactivity and Instability

2-Phenoxybenzoyl chloride (C₁₃H₉ClO₂) is a highly valuable acylating agent in advanced organic synthesis, serving as a critical building block for a range of pharmaceutical and agrochemical compounds.[1] Its utility is derived directly from the high electrophilicity of its acyl chloride moiety, which facilitates the formation of esters, amides, and other derivatives. However, this same reactivity is the source of its primary challenge: inherent instability, particularly its profound sensitivity to moisture. This guide provides a comprehensive analysis of the chemical principles governing the stability of this compound, details the pathways of its degradation, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these protocols is not merely a matter of best practice but constitutes a self-validating system to ensure reagent integrity, experimental reproducibility, and laboratory safety.

Chemical Identity and Physicochemical Properties

A foundational understanding of this compound's properties is essential for predicting its behavior and implementing appropriate handling measures.

PropertyValueSource(s)
Molecular Formula C₁₃H₉ClO₂[1][2]
Molecular Weight 232.66 g/mol [1][2]
CAS Number 40501-36-8[1]
Appearance Colorless to pale yellow liquid or solid[1]
Odor Pungent, aromatic[1]

The Core of Instability: Reactivity and Degradation Pathways

The stability of this compound is inversely proportional to its environment's reactivity. As a member of the acyl chloride class, its chemistry is dominated by a susceptibility to nucleophilic attack. The principal pathway for degradation is hydrolysis, though it is incompatible with a range of other common laboratory reagents.

Primary Degradation Pathway: Hydrolysis

The most significant and immediate threat to the stability of this compound is exposure to water, including atmospheric moisture. The reaction is a rapid, exothermic nucleophilic acyl substitution.

  • Mechanism: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield 2-phenoxybenzoic acid and hydrogen chloride (HCl) gas.[3][4][5]

  • Consequences: This degradation has two major consequences. First, the active reagent is consumed, leading to lower yields and the introduction of impurities in a synthesis. Second, the reaction generates corrosive HCl gas.[3][4][5] This is responsible for the characteristic "fuming" of acyl chlorides in moist air, as the HCl gas forms an aerosol with ambient water droplets.[6]

Caption: Hydrolysis of this compound upon contact with water.

Chemical Incompatibilities

Beyond water, this compound will react vigorously with a variety of nucleophilic and basic substances. Storage and handling protocols must ensure strict segregation from these materials.

  • Alcohols: Reacts readily to form the corresponding ester and HCl.[7]

  • Amines and Strong Bases: Undergoes rapid, often violent, reactions with amines to form amides and with strong bases (e.g., sodium hydroxide) via hydrolysis.[3][4][5]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[3][4]

  • Metals: In the presence of moisture, which generates HCl, it can corrode metals and produce flammable hydrogen gas.[5][7]

Thermal Stability

While stable under recommended cool storage conditions, high temperatures can accelerate decomposition.[3][8] Sealed containers are at risk of over-pressurization and explosion if heated, due to the potential generation of HCl gas.[6][9] In the event of a fire, highly toxic and corrosive decomposition products, including carbon oxides and hydrogen chloride, will be produced.[3][5][9]

Validated Protocols for Storage and Handling

The following protocols are designed to create a self-validating system that preserves the chemical integrity of this compound and ensures user safety. The causality behind each step is grounded in the chemical principles outlined above.

Optimal Storage Conditions

The primary objective of storage is the rigorous exclusion of atmospheric moisture and incompatible chemicals.

ParameterSpecificationRationale
Atmosphere Under a dry, inert gas (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture.[10][11]
Container Tightly sealed, corrosion-resistant original containerPrevents moisture ingress and container degradation from the corrosive material.[3][11]
Temperature Cool, consistent temperatureMinimizes vapor pressure and slows potential degradation pathways.[10][12]
Location Dry, well-ventilated, dedicated corrosives areaEnsures segregation from incompatible materials and provides ventilation for any potential off-gassing.[3][4]
Environment Away from heat, sparks, open flames, and direct sunlightPrevents thermal decomposition and potential ignition of flammable decomposition products (e.g., hydrogen).[12][13]
Access Stored in a locked cabinet or otherwise secured areaRestricts access to authorized and trained personnel only.[11][13]
Standard Operating Procedure for Handling

All manipulations must assume the material is hazardous and moisture-sensitive. The following workflow provides a safe and effective methodology for its use.

1. Preparation and Engineering Controls:

  • Step 1.1: All operations must be conducted within a certified chemical fume hood to contain corrosive vapors and toxic gases.[13][14]
  • Step 1.2: Ensure all glassware and equipment are meticulously oven-dried or flame-dried immediately prior to use to eliminate any adsorbed water.[14]
  • Step 1.3: Prepare a dry, inert atmosphere (Nitrogen or Argon) manifold for the reaction apparatus.

2. Personal Protective Equipment (PPE):

  • Step 2.1: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13][15]
  • Step 2.2: Wear splash-proof chemical safety goggles and a full-face shield.[16][17]
  • Step 2.3: Wear a flame-resistant lab coat and ensure legs and feet are fully covered.[13]

3. Reagent Handling and Dispensing:

  • Step 3.1: Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moist air into the cold container.
  • Step 3.2: Briefly flush the container headspace with inert gas before and after dispensing the liquid.
  • Step 3.3: Use dry syringes or cannulation techniques for transferring the liquid to the reaction vessel under a positive pressure of inert gas.
  • Step 3.4: Immediately and tightly reseal the main container, reinforcing the seal with paraffin film for long-term storage.

4. Spill Management and Waste Disposal:

  • Step 4.1: In case of a small spill, cover with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
  • Step 4.2: Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[12]
  • Step 4.3: Quench excess or waste reagent by slowly and carefully adding it to a stirred, appropriate solvent (e.g., a non-protic solvent followed by slow addition to a basic solution like sodium bicarbonate).

// Nodes storage [label="Store Under Inert Gas\nin Cool, Dry, Sealed Area", fillcolor="#F1F3F4", shape=cylinder]; prep [label="1. Prepare Fume Hood\n& Dry Glassware", fillcolor="#FBBC05"]; ppe [label="2. Don Full PPE\n(Goggles, Face Shield, Gloves)", fillcolor="#FBBC05"]; transfer [label="3. Equilibrate & Transfer\nReagent Under Inert Gas", fillcolor="#4285F4"]; use [label="4. Perform Synthesis", fillcolor="#34A853"]; cleanup [label="5. Quench & Dispose\nof Waste Properly", fillcolor="#EA4335"]; spill [label="Spill Protocol:\nAbsorb with Dry Sand,\nCollect for Disposal", fillcolor="#EA4335", shape=cds];

// Edges storage -> prep [label="Retrieve"]; prep -> ppe; ppe -> transfer; transfer -> use; use -> cleanup [label="Post-Reaction"]; transfer -> spill [style=dashed, color="#EA4335", label="If Spill Occurs"]; }

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The chemical integrity of this compound is fundamentally linked to a disciplined and informed approach to its storage and handling. Its high reactivity, while beneficial for synthesis, necessitates the absolute exclusion of moisture and segregation from incompatible materials. The protocols detailed in this guide—grounded in the principles of its chemical instability—provide a robust framework for researchers. By treating this reagent with the requisite care, scientists can ensure the validity of their experimental outcomes, the longevity of their chemical stocks, and a safe laboratory environment.

References

  • ACETYL CHLORIDE. Ataman Kimya. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Quora. [Link]

  • Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Quora. [Link]

  • Acetyl chloride. Sciencemadness Wiki. [Link]

  • Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

  • Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]

  • 4-Phenoxybenzoyl chloride | C13H9ClO2 | CID 74193. PubChem. [Link]

  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]

  • Benzoyl chloride, 4-phenoxy- - Substance Details. SRS | US EPA. [Link]

  • Benzoyl chloride. PENTA. [Link]

  • Benzoyl Chloride Procurement Guide. ChemAnalyst. [Link]

Sources

Technical Guide: The Reactivity & Synthesis of Ortho-Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Organic Chemists, Process Development Scientists, and Medicinal Chemists. Scope: Mechanistic kinetics, steric-electronic decoupling, synthesis of hindered substrates, and handling protocols.

Executive Summary

Ortho-substituted benzoyl chlorides represent a unique intersection of high electrophilicity and kinetic inertness. While the carbonyl carbon is often electronically activated due to "steric inhibition of resonance" (preventing conjugation with the aromatic ring), the physical blockade of the Bürgi-Dunitz trajectory renders them deceptively stable to hydrolysis yet challenging to functionalize efficiently.

This guide moves beyond standard textbook reactivity, focusing on the "Ortho Effect" —where standard Hammett linear free-energy relationships break down—and provides validated protocols for synthesizing and coupling these sterically encumbered electrophiles.

Mechanistic Underpinning: The Ortho-Effect Paradox

To manipulate ortho-substituted benzoyl chlorides, one must understand the tug-of-war between two opposing forces:

  • Electronic Activation (The Twist): In unsubstituted benzoyl chloride, the carbonyl

    
    -system aligns with the phenyl ring, donating electron density into the C=O bond (resonance stabilization). An ortho-substituent forces the carbonyl group out of planarity. This loss of resonance  makes the carbonyl carbon more electron-deficient (more electrophilic).
    
  • Steric Deactivation (The Shield): Despite being more electrophilic, the rate of nucleophilic attack drops. The ortho-substituent physically occludes the 107° Bürgi-Dunitz angle required for nucleophilic approach.

The Failure of Hammett Plots

Standard Hammett plots (


 vs. 

) accurately predict para- and meta-reactivity. They fail for ortho-substituents.
  • Para/Meta: Reactivity is governed by electronics (

    
    ).
    
  • Ortho: Reactivity is governed by Taft Steric Parameters (

    
    ).
    

Key Insight: If your reaction fails, do not heat it blindly. Heating promotes competitive decomposition (decarbonylation). Instead, switch to a smaller nucleophile or a catalyst that operates via a tighter transition state (e.g., DMAP vs. Pyridine).

Visualization: Steric Blockade vs. Acylium Formation

The following diagram illustrates the divergent pathways based on solvent and substitution.

ReactivityPathways Substrate Ortho-Substituted Benzoyl Chloride TransitionState Tetrahedral Intermediate (Associative) Substrate->TransitionState Standard Conditions (Sterically Blocked) Acylium Acylium Ion (Dissociative) Substrate->Acylium High Dielectric Solvent (e.g., HFIP) or Lewis Acid Product Amide/Ester Product TransitionState->Product Collapse Acylium->Product Fast Capture

Figure 1: Mechanistic bifurcation. Steric bulk hinders the associative path (yellow). Using ionizing solvents (like Hexafluoroisopropanol) or Lewis Acids can force the reaction through the unhindered Acylium ion (red).

Synthesis Strategies: From Routine to "Impossible"

Preparing ortho-substituted benzoyl chlorides requires selecting the reagent based on the substrate's acid sensitivity and steric bulk.

Decision Matrix: Reagent Selection
Substrate TypeRecommended ReagentMechanismKey Advantage
Standard / Robust Thionyl Chloride (

)
Inorganic Acid HalideCheap, volatile byproducts (

,

).[1]
Acid Sensitive Oxalyl Chloride (

) + DMF (cat.)
Vilsmeier-Haack Active SpeciesNeutral conditions possible; avoids harsh heating.
Highly Hindered Ghosez's Reagent

-Chloroenamine
Reacts under neutral conditions; converts "impossible" acids.
Protocol A: The "Gold Standard" (Oxalyl Chloride/DMF)

Best for 2-substituted or 2,6-disubstituted benzoic acids that are moderately hindered.

  • Setup: Flame-dry a 2-neck RBF under

    
    .
    
  • Solvation: Dissolve 1.0 equiv of the benzoic acid in anhydrous DCM (

    
    ).
    
  • Catalysis: Add catalytic DMF (2-3 drops per 5 mmol). Note: Gas evolution will occur immediately upon step 4.

  • Chlorination: Add 1.2 equiv of Oxalyl Chloride dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual oxalyl chloride.
    
  • Validation: Obtain IR spectrum. Look for carbonyl shift (Acid

    
    
    
    
    
    Chloride
    
    
    ).
Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Required for 2,4,6-tri-tert-butylbenzoic acid or substrates with acid-labile protecting groups (Boc, TBS). Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

  • Setup: Dry glassware, inert atmosphere (

    
     or 
    
    
    
    ).
  • Mix: Dissolve carboxylic acid (1.0 equiv) in dry DCM or Chloroform.

  • Addition: Add Ghosez's reagent (1.1 equiv) at room temperature.

  • Monitoring: The reaction is often quantitative within 30–60 minutes.

  • Workup: None required for the chloride formation.[1] The byproduct is a neutral amide (

    
    -dimethylisobutyramide).
    
  • Coupling: Add your amine/alcohol nucleophile and base (Et3N) directly to this mixture (One-pot).

Reactivity Data & Comparative Analysis

The following table synthesizes relative rate data for nucleophilic attack (methanolysis) on substituted benzoyl chlorides. Note the dramatic drop caused by the ortho-effect.

Table 1: Relative Rates of Solvolysis (


) 
SubstituentPositionRelative Rate (

)
Mechanistic Driver
-H -1.0Baseline
-Cl Para4.2Electron Withdrawing (Inductive)
-Cl Ortho0.3 Steric Blockade dominates Electronics
-NO2 Para

Strong Resonance Withdrawal
-NO2 Ortho

Severe Steric Blockade
-OMe Para0.25Resonance Donation (Deactivation)
-OMe Ortho> 10 Anchimeric Assistance (Lone pair assistance)

Data synthesized from kinetic studies in pure methanol at 25°C.

Workflow: Troubleshooting Low Yields

Troubleshooting Problem Low Yield in Coupling (Ortho-Subst. Benzoyl Cl) Check1 Is the Chloride forming? Problem->Check1 Check2 Is Hydrolysis occurring? Check1->Check2 Yes Sol1 Switch to Ghosez Reagent Check IR for C=O shift Check1->Sol1 No (SM remains) Sol2 Use Schotten-Baumann conditions (Biphasic with stronger base) Check2->Sol2 Yes (Acid detected) Sol3 Add DMAP (Nucleophilic Cat.) or AgCN (Lewis Acid Cat.) Check2->Sol3 No (Stalled reaction)

Figure 2: Troubleshooting logic for stalled coupling reactions. Note the use of Silver Cyanide (AgCN) as a specialized Lewis Acid promoter for difficult acyl chlorides.

Critical Handling & Safety

  • Moisture Sensitivity: Counter-intuitively, ortho-substituted benzoyl chlorides are less sensitive to atmospheric moisture than their para-counterparts due to the same steric shielding that retards their reactivity. However, once hydrolyzed, the resulting acids are difficult to remove.

  • Purification: Distillation is preferred over chromatography. Silica gel often contains enough water to hydrolyze hindered chlorides during elution. If chromatography is necessary, quench silica with 1% triethylamine.

References

  • Reactivity & Mechanism: Brown, D., & Hudson, R. F. (1951). "Mechanism of hydrolysis of benzoyl chloride." Nature, 167, 819.[2] [Link]

  • Ghosez Reagent Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). "

    
    -Haloenamines: Reagents for the synthesis of acyl halides." Angewandte Chemie International Edition, 8(6), 454-455. [Link]
    
  • Solvent Effects & Acylium Ions: Bentley, T. W., & Jones, R. O. (1993). "Mechanisms of solvolysis of acid chlorides." Journal of the Chemical Society, Perkin Transactions 2, (11), 2351-2357. [Link]

  • Ortho-Effect & Hammett Deviation: Dippy, J. F. J., & Williams, F. R. (1934). "The effect of the ortho-substituent in the hydrolysis of benzoyl chlorides." Journal of the Chemical Society, 161-166. [Link]

  • Synthesis of Hindered Amides: Tungen, J. E., et al. (2012). "Synthesis of Sterically Hindered Amides." Chimia, 66(12), 915. [Link]

Sources

Introduction: The Imperative for Rigorous Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Phenoxybenzoyl Chloride

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and advanced materials. Its structure, featuring a reactive acyl chloride and a phenoxy ether moiety on the same aromatic ring, presents a unique combination of electronic and steric properties. Accurate characterization of this molecule is not merely a procedural formality; it is the cornerstone of reproducible synthesis and reliable downstream applications. The spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—collectively provide an unambiguous fingerprint of the molecular structure, confirming its identity, assessing its purity, and offering insights into its chemical behavior.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is essential for the correct assignment of spectroscopic signals, particularly in NMR. The following diagram illustrates the structure of this compound with a standardized numbering system that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

Causality Statement: The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for organic molecules and its residual proton and carbon signals are well-documented. Tetramethylsilane (TMS) is the universal standard (0 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Obtain at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Acquire a sufficient number of scans (typically >1024) to observe all carbon signals, especially the weak quaternary and carbonyl carbons.

  • Data Processing: Process the raw data (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show nine distinct signals corresponding to the nine protons on the two aromatic rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group and the electron-donating/anisotropic effects of the phenoxy group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H6 8.0 - 8.2 Doublet of doublets (dd) This proton is ortho to the strongly electron-withdrawing C(=O)Cl group, causing a significant downfield shift.
H4 7.6 - 7.8 Triplet of doublets (td) Influenced by the C(=O)Cl group, but to a lesser extent than H6.
H5 7.4 - 7.6 Triplet of doublets (td) Slightly more shielded than H4 due to its position relative to the substituents.
H3 7.2 - 7.3 Doublet of doublets (dd) Shielded relative to other benzoyl protons due to its proximity to the electron-donating oxygen.
H2', H6' 7.35 - 7.5 Multiplet (m) Protons on the phenoxy ring ortho to the ether linkage.
H4' 7.1 - 7.25 Multiplet (m) Proton para to the ether linkage, typically shielded.

| H3', H5' | 7.0 - 7.15 | Multiplet (m) | Protons meta to the ether linkage. |

Rationale based on spectral data for 4-phenoxybenzoyl chloride[1], 2-chlorobenzoyl chloride[2], and general principles of substituent effects in NMR[3].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon framework. The carbonyl carbon is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C7 (C=O) 167 - 169 Characteristic region for acyl chloride carbonyls. Less shielded than a carboxylic acid but more shielded than a ketone.
C2 158 - 160 Attached to the electronegative oxygen of the phenoxy group, causing a strong downfield shift.
C1' 154 - 156 The ipso-carbon of the phenoxy ring, attached to the ether oxygen.
C1 134 - 136 Quaternary carbon attached to the carbonyl group.
C4 132 - 134 Aromatic CH carbon.
C6 130 - 132 Aromatic CH carbon.
C2', C6' 129 - 131 Aromatic CH carbons on the phenoxy ring.
C5 127 - 129 Aromatic CH carbon.
C4' 125 - 127 Aromatic CH carbon on the phenoxy ring.
C3', C5' 120 - 122 Aromatic CH carbons on the phenoxy ring.

| C3 | 118 - 120 | Aromatic CH carbon, shielded by the adjacent phenoxy group. |

Rationale based on spectral data for 4-phenoxybenzoyl chloride[1][4], 2-methoxybenzoyl chloride[5], and established substituent effects[6].

PART 2: Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid identification of functional groups. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the acyl chloride.

Experimental Protocol: IR Data Acquisition

Causality Statement: Acyl chlorides are highly moisture-sensitive. The choice of a thin film method using salt plates (NaCl or KBr) is ideal as it minimizes atmospheric exposure and avoids solvent peaks that could obscure the fingerprint region. These plates are transparent to IR radiation in the typical analytical range.

Methodology:

  • Sample Preparation (Thin Film): In a low-moisture environment (e.g., a glove box or under a stream of dry nitrogen), place one drop of neat this compound liquid onto the surface of a clean, dry NaCl or KBr salt plate.

  • Assembly: Gently place a second salt plate on top to create a thin, uniform liquid film.

  • Spectrum Acquisition: Immediately place the assembled plates into the sample holder of an FTIR spectrometer.

  • Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.

  • Background Correction: A background spectrum of the empty spectrometer should be collected prior to the sample scan and automatically subtracted by the instrument software.

Predicted IR Spectral Data

The IR spectrum is dominated by a very strong and sharp carbonyl absorption at a characteristically high wavenumber.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale for Prediction
~3100-3000 Medium-Weak Aromatic C-H Stretch Typical region for sp² C-H stretching vibrations.
~1785 - 1770 Very Strong, Sharp C=O Stretch (Acyl Chloride) The high electronegativity of the chlorine atom attached to the carbonyl carbon leads to a significant increase in the bond's force constant, shifting the absorption to a much higher frequency than ketones or esters.[7][8][9]
~1600, ~1480 Medium-Strong Aromatic C=C Bending Characteristic skeletal vibrations of the benzene rings.
~1240 - 1200 Strong Asymmetric C-O-C Stretch The aryl-ether linkage gives a strong, characteristic absorption in this region.

| ~880 - 840 | Strong | C-Cl Stretch | The stretch for the carbon-chlorine single bond in the acyl chloride functional group.[10] |

PART 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural insights.

Experimental Protocol: MS Data Acquisition

Causality Statement: Both a "soft" ionization technique like Electrospray Ionization (ESI) and a "hard" technique like Electron Ionization (EI) provide complementary information. ESI is excellent for confirming the molecular weight via the molecular ion, while EI induces fragmentation that reveals the underlying structure of the molecule.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a volatile solvent like acetonitrile or methanol.

  • ESI-MS Acquisition (for Molecular Weight Confirmation):

    • Dilute the stock solution to 1-10 µg/mL in the same solvent.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula (C₁₃H₉ClO₂).

  • EI-MS Acquisition (for Structural Fragmentation):

    • Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Scan a mass range from m/z 40 to 300.

Predicted Mass Spectral Data

The molecular weight of this compound (C₁₃H₉ClO₂) is 232.66 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Predicted Mass Spectrometry Fragments (EI)

Predicted m/z Ion Structure/Formula Fragmentation Pathway Rationale for Prediction
232 / 234 [C₁₃H₉ClO₂]⁺˙ Molecular Ion (M⁺˙) The parent ion. The M+2 peak at m/z 234 will be approximately one-third the intensity of the M⁺˙ peak at m/z 232.
197 [C₁₃H₉O₂]⁺ Loss of ·Cl A common and facile fragmentation for acyl chlorides, forming a stable acylium ion.
169 [C₁₂H₉O]⁺ Loss of ·Cl, then loss of CO Subsequent loss of a neutral carbon monoxide molecule from the acylium ion.
139 [C₇H₄ClO]⁺ Cleavage of the ether bond Formation of the 2-chlorobenzoyl cation.
111 [C₆H₄Cl]⁺ Loss of CO from m/z 139 Loss of carbon monoxide from the 2-chlorobenzoyl cation.
105 [C₇H₅O]⁺ Benzoyl cation While less direct, fragmentation pathways can lead to the formation of the common benzoyl cation.[11]
77 [C₆H₅]⁺ Phenyl cation A common fragment from the breakdown of benzene-containing structures.

| 93 | [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the ether bond can also lead to the phenoxy cation. |

Rationale based on common fragmentation patterns of benzoyl chlorides and aromatic ethers.[11][12]

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured sample of this compound, ensuring a validated and trustworthy result.

Caption: A validated workflow for the spectroscopic characterization of this compound.

References

  • PubMed. (1996). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][7][13]benzodiazepin-1(2H)-ones. Retrieved from [Link]

  • Song, G., et al. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]

  • Kreilick, R. W. (1968). Nuclear magnetic resonance studies of a series of phenoxy radicals. Molecular Physics, 14(5), 495-499. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • LibreTexts. (2021). Infrared Spectroscopy. Retrieved from [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Carbonyl IR Frequency Shifts Guide. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-phenylbenzoyl chloride. Retrieved from [Link]

  • Sci-Hub. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]

  • US EPA. (2023). Benzoyl chloride, 4-phenoxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 2-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Solubility-Reactivity Paradox: For acyl chlorides like 2-phenoxybenzoyl chloride , "solubility" cannot be defined purely by thermodynamics. It is a kinetic competition between dissolution (physical dispersion) and solvolysis (chemical decomposition).

  • True Solvents (Inert): Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF, anhydrous), 1,2-Dichloroethane.

  • False Solvents (Reactive): Water, Methanol, Ethanol, Isopropanol. (These cause immediate decomposition).

This guide provides a validated framework for selecting solvents that maintain the structural integrity of this compound during drug development workflows, specifically for Friedel-Crafts acylations and nucleophilic substitutions.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the molecular architecture is the first step to predicting solubility behavior. The ortho-phenoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simple benzoyl chloride.

PropertyData / Description
Chemical Name This compound
CAS Number 40501-36-8
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Physical State Pale yellow liquid or low-melting solid (dependent on purity)
Polarity Moderate (Lipophilic due to diaryl ether backbone)
Reactivity Class Acyl Halide (Electrophilic, Moisture Sensitive)

Part 3: Solvent Compatibility Matrix

The following classification is based on the interaction mechanism between the solvent and the acyl chloride moiety.

Recommended Solvents (Inert & High Solubility)

These solvents dissolve this compound via Van der Waals forces and dipole-dipole interactions without breaking the C-Cl bond.

  • Dichloromethane (DCM): The Gold Standard. Excellent solubilizing power for the aromatic backbone. Low boiling point allows for easy removal.

  • Toluene: Ideal for high-temperature reactions (e.g., reflux). The aromatic ring provides strong

    
    -
    
    
    
    stacking interactions with the solute.
  • Tetrahydrofuran (THF): Good solubility, but must be anhydrous . Stabilizers (BHT) are generally acceptable, but moisture is fatal.

  • 1,2-Dichloroethane (DCE): Used when higher boiling points than DCM are required for reaction kinetics.

Prohibited Solvents (Reactive - Solvolysis)

These solvents act as nucleophiles, attacking the carbonyl carbon and destroying the reagent.

  • Water: Hydrolyzes the compound to 2-phenoxybenzoic acid and HCl gas .

  • Alcohols (MeOH, EtOH): Rapidly convert the chloride to methyl/ethyl esters.

  • Amines (Primary/Secondary): Form amides immediately (unless this is the desired reaction).

Conditional Solvents (Use with Caution)
  • DMF (Dimethylformamide): often used as a catalyst (Vilsmeier-Haack intermediate) in the synthesis of acid chlorides, but as a bulk solvent, it can lead to side reactions or difficult workups due to high boiling point and hygroscopicity.

  • Acetone: Soluble, but commercial acetone often contains significant water. Must be dried over molecular sieves.

Part 4: Visualization of Solubility Logic

The following decision tree illustrates the critical logic required when selecting a solvent for this compound.

SolventSelection Start Select Solvent for This compound CheckProtic Is the solvent Protic? (Contains -OH, -NH?) Start->CheckProtic StopReactive STOP: DECOMPOSITION (Forms Acid/Ester + HCl) CheckProtic->StopReactive Yes (Water, Ethanol) CheckWater Is the solvent Anhydrous? (< 50 ppm H2O) CheckProtic->CheckWater No DrySolvent Action: Dry Solvent (Mol Sieves / Distillation) CheckWater->DrySolvent No CheckPolarity Check Polarity/Boiling Point CheckWater->CheckPolarity Yes DrySolvent->CheckPolarity DCM Dichloromethane (High Solubility, Low BP) CheckPolarity->DCM Low Temp / Workup Toluene Toluene (High Solubility, High BP) CheckPolarity->Toluene Reflux / Inert THF THF (Good Solubility, Lewis Basic) CheckPolarity->THF General Purpose

Figure 1: Decision matrix for solvent selection to prevent solvolysis and ensure stability.

Part 5: Experimental Protocols

Protocol A: Anhydrous Dissolution (Standard Procedure)

Objective: Prepare a stable 0.5 M solution of this compound in DCM.

  • Glassware Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Solvent Drying: Ensure Dichloromethane (DCM) is dried over activated 3Å or 4Å molecular sieves for at least 24 hours. Water content should be

    
     ppm.
    
  • Weighing: Weigh 2.32 g (10 mmol) of this compound. Note: If the compound is liquid, use a gas-tight syringe to transfer to avoid atmospheric moisture exposure.

  • Dissolution: Add 20 mL of anhydrous DCM to the flask. Add the solute slowly with gentle magnetic stirring.

  • Sealing: Seal immediately with a rubber septum. Maintain an inert gas balloon if storing for >1 hour.

Protocol B: Handling Precipitates (Troubleshooting)

If the solution turns cloudy or a white solid precipitates, hydrolysis has occurred .

  • The Solid: Likely 2-phenoxybenzoic acid (insoluble in DCM/Toluene compared to the chloride).

  • The Gas: HCl fumes may be visible.

  • Remediation: Filtration under inert atmosphere can remove the acid, but the concentration of the active chloride will be compromised. It is recommended to discard and restart with drier conditions.

Part 6: Mechanistic Insight (Hydrolysis)

Understanding the failure mode is crucial. The ortho-phenoxy group does not protect the carbonyl carbon from water attack.

Hydrolysis Reactant 2-Phenoxybenzoyl Chloride Transition Tetrahedral Intermediate Reactant->Transition + Water Water H2O (Nucleophile) Water->Transition Product1 2-Phenoxybenzoic Acid (Precipitate) Transition->Product1 Collapse Product2 HCl (Corrosive Gas) Transition->Product2 Elimination

Figure 2: The hydrolysis pathway. Contact with moisture irreversibly converts the soluble chloride into insoluble acid and corrosive gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74193, 4-Phenoxybenzoyl chloride. (Note: Isomer analogy used for physicochemical properties). Retrieved from [Link][1]

  • Organic Syntheses (2016). Synthesis of Phenols from Benzoic Acids: Preparation of 4-Phenoxybenzoyl Chloride. Org. Synth. 2016, 93, 228-244. (Demonstrates DCM/DMF/Oxalyl Chloride protocol applicable to the 2-isomer). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Authoritative text on Acyl Chloride stability and solvent selection).

Sources

Potential Research Areas for 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxybenzoyl chloride (CAS: 40501-36-8) is a pivotal electrophilic intermediate in organic synthesis, distinguished by its unique ortho-substitution pattern. Unlike its meta- and para-isomers—widely recognized in pyrethroid insecticides and polymer chemistry respectively—the ortho-isomer serves as a specialized "molecular hinge." Its proximity to the phenoxy ring facilitates intramolecular Friedel-Crafts acylation , making it the primary gateway to the xanthone (9H-xanthen-9-one) scaffold.

This guide outlines the compound's critical role in two distinct research vectors:

  • Rigid Tricyclic Synthesis: Accessing xanthones for anticancer and antimalarial drug discovery.

  • Flexible Diarylether Assembly: Synthesizing 2-phenoxybenzamides, a chemically distinct class of bioactives with proven antiplasmodial efficacy.

Chemical Profile & Reactivity[2][3][4][5]

The reactivity of this compound is defined by the competition between intermolecular nucleophilic attack and intramolecular cyclization.

PropertySpecification
CAS Number 40501-36-8
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Precursor 2-Phenoxybenzoic acid (CAS 2243-42-7)
Reactivity Class Acyl Chloride / Electrophile
Major Hazard Corrosive, Lachrymator, Moisture Sensitive
The Divergent Reactivity Map

The following diagram illustrates the bifurcation in synthetic utility based on reaction conditions (Lewis Acid catalysis vs. Nucleophilic substitution).

ReactivityMap Figure 1: Divergent Synthetic Pathways of this compound Start 2-Phenoxybenzoyl Chloride Path1 Intramolecular Cyclization Start->Path1 Lewis Acid (AlCl3, Eaton's Rgt) Path2 Intermolecular Coupling Start->Path2 Amines/Alcohols (Base) Xanthone Xanthone Scaffold (Rigid Tricycle) Path1->Xanthone Friedel-Crafts Acylation Amide 2-Phenoxybenzamides (Flexible Linker) Path2->Amide Schotten-Baumann

Core Research Area A: Xanthone Synthesis

Application: Oncology, Antimalarials, and Material Science.

The most authoritative application of this compound is the synthesis of xanthones. The ortho-phenoxy group acts as an internal nucleophile. Upon activation of the acyl chloride by a Lewis acid, the resulting acylium ion undergoes electrophilic aromatic substitution (EAS) on the phenoxy ring to close the third ring.

Mechanistic Insight

The reaction efficiency depends heavily on the catalyst choice. Traditional methods use Aluminum Chloride (AlCl₃) , but modern protocols favor Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) due to cleaner workup and higher yields for electron-deficient rings.

Protocol 1: Cyclization to Xanthone

This protocol is validated for the synthesis of 9H-xanthen-9-one.

Reagents:

  • This compound (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl (for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve this compound (10 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add AlCl₃ (12 mmol) portion-wise over 10 minutes. Note: Evolution of HCl gas will occur; use a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (formation of a fluorescent spot).

  • Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl (50 mL) to decompose the aluminum complex.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield white needles.

Core Research Area B: 2-Phenoxybenzamides

Application: Antimalarial Drug Discovery (Malaria Box), Anti-inflammatory agents.

While the xanthone route locks the conformation, reacting this compound with amines preserves the rotational freedom of the ether bond. This "flexible" scaffold has gained traction following the Medicines for Malaria Venture (MMV) Malaria Box project, where 2-phenoxybenzamide derivatives demonstrated multi-stage activity against Plasmodium falciparum.

Structure-Activity Relationship (SAR) Logic

Research indicates that the ortho-phenoxy moiety provides a hydrophobic cap that fits into specific kinase or protease pockets, while the amide linker allows the molecule to adopt the necessary binding conformation.

SAR_Logic Figure 2: SAR Optimization Vectors for 2-Phenoxybenzamides Scaffold 2-Phenoxybenzamide Scaffold Mod1 R1: Amide Substituent (Solubility/H-Bonding) Scaffold->Mod1 Derivatization Mod2 R2: Phenoxy Ring (Lipophilicity/Metabolic Stability) Scaffold->Mod2 Substitution Activity Biological Target (e.g., P. falciparum NF54) Mod1->Activity Optimizes Mod2->Activity Optimizes

Protocol 2: Library Synthesis (Schotten-Baumann)

Ideal for generating small libraries of amide derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Diverse Amine (R-NH₂) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • THF (Tetrahydrofuran)

Methodology:

  • Dissolve the amine and Et₃N in THF at 0°C.

  • Add this compound dropwise (to prevent di-acylation).

  • Stir at room temperature for 2 hours.

  • Filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate and purify via flash chromatography.

Future Research Frontiers

Researchers should consider the following advanced applications:

  • C-H Activation: Using the xanthone core synthesized from this compound as a substrate for site-selective C-H functionalization to create complex natural product analogs.

  • Photo-Labile Protecting Groups: The xanthone moiety has photophysical properties that can be exploited in designing photocages for biological studies.

  • Agrochemicals: Investigation of ortho-substituted diphenyl ethers as novel herbicides, distinct from the meta-substituted pyrethroid class.

References

  • Amanatie, A., Jumina, J., & Hanafi, M. (2013). Synthesis of Xanthone From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Indonesian Journal of Chemical Research. Link

  • Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[1] Link

  • Medicines for Malaria Venture. (2016). Malaria Box: A treasure trove for researchers. Link

  • Organic Syntheses. Preparation of Acyl Chlorides and Friedel-Crafts Acylation. Link

  • PubChem. this compound (Compound Summary). Link

Sources

Methodological & Application

Application Notes and Protocols for Esterification Reactions with 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the formation of ester linkages remains a cornerstone for constructing molecules with diverse biological activities. Among the myriad of acylating agents, 2-phenoxybenzoyl chloride stands out as a versatile reagent for introducing the 2-phenoxybenzoyl moiety, a structural motif present in a range of pharmacologically active compounds. This guide provides an in-depth exploration of esterification reactions involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for laboratory execution.

Introduction to this compound in Ester Synthesis

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols and phenols, to form the corresponding esters. The resulting 2-phenoxybenzoate esters are of significant interest in medicinal chemistry. For instance, derivatives of 2-phenoxybenzoic acid have been explored for their analgesic properties[1]. The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to attack by the hydroxyl group of an alcohol or phenol.

The general reaction scheme for the esterification of an alcohol or phenol with this compound is depicted below:

Figure 2: Schotten-Baumann reaction mechanism.

For reactions with alcohols, particularly those that are less acidic than phenols, a non-aqueous base like pyridine is often used. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and also serves as a scavenger for the generated HCl.[2][3]

DMAP Catalysis

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, especially for sterically hindered or less reactive alcohols.[4][5][6] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol. This catalytic approach allows for milder reaction conditions and can significantly improve yields and reaction rates.[4][5]

Figure 3: DMAP-catalyzed esterification mechanism.

Experimental Protocols

The choice of protocol depends on the nature of the alcohol or phenol substrate, its reactivity, and steric hindrance.

Protocol 1: General Procedure for Esterification of Primary and Secondary Alcohols

This protocol is suitable for the esterification of relatively reactive primary and secondary alcohols.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine or triethylamine (Et₃N)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.

  • Add the this compound solution dropwise to the alcohol solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Proceed with the work-up and purification as described in Section 4.

Protocol 2: Schotten-Baumann Reaction for Phenols

This method is particularly effective for the esterification of phenols.

Materials:

  • This compound

  • Phenol

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Erlenmeyer flask or round-bottom flask with a stopper

  • Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

  • In a flask, dissolve the phenol (1.0 eq.) in a 10% aqueous NaOH solution.[7]

  • Add this compound (1.1 eq.) to the solution.

  • Stopper the flask and shake vigorously (or stir rapidly) for 15-30 minutes. The reaction is often exothermic.

  • The product, a 2-phenoxybenzoate ester, will typically precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted phenol and NaOH.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: DMAP-Catalyzed Esterification of Hindered Alcohols

This protocol is recommended for less reactive or sterically hindered alcohols where other methods may be sluggish or provide low yields.

Materials:

  • This compound

  • Hindered alcohol (e.g., tert-butanol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a stirred solution of the hindered alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM at room temperature, add this compound (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, proceed with the work-up and purification as described in Section 4.

Work-up and Purification

A proper work-up procedure is crucial to isolate the desired ester in high purity.

General Work-up Procedure:

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acyl chloride and acidic byproducts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • Dilute hydrochloric acid (e.g., 1 M HCl) to remove any remaining pyridine, triethylamine, or DMAP.

    • Saturated aqueous sodium bicarbonate solution to remove any unreacted 2-phenoxybenzoic acid (formed from hydrolysis of the acyl chloride).

    • Brine (saturated aqueous NaCl solution) to reduce the amount of water in the organic layer.[5]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

Purification: The crude ester can be purified by one of the following methods:

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective purification method.

  • Column Chromatography: For liquid esters or to separate closely related impurities, column chromatography on silica gel is the method of choice.[8][9] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used for elution.

Characterization of 2-Phenoxybenzoate Esters

The structure and purity of the synthesized esters should be confirmed by spectroscopic methods.

Spectroscopic Data of Representative 2-Phenoxybenzoate Esters
Methyl 2-phenoxybenzoate
¹H NMR (CDCl₃, ppm): δ 7.9-6.8 (m, 9H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, ppm): δ 166.8 (C=O), 156.5, 152.0, 133.5, 131.5, 129.8, 124.0, 122.5, 120.0, 118.5, 117.0, 52.0 (OCH₃)
IR (KBr, cm⁻¹): 3060 (Ar-H), 1730 (C=O, ester), 1590, 1490 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-O, ester)
Ethyl 2-phenoxybenzoate
¹H NMR (CDCl₃, ppm): δ 7.9-6.8 (m, 9H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, ppm): δ 166.5 (C=O), 156.5, 152.0, 133.5, 131.5, 129.8, 124.0, 122.5, 120.0, 118.5, 117.0, 61.0 (OCH₂), 14.2 (CH₃)
IR (KBr, cm⁻¹): 3060 (Ar-H), 1725 (C=O, ester), 1590, 1490 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-O, ester)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used. The interpretation of NMR spectra is a key skill in confirming the structure of the synthesized compounds.[10][11][12]

Potential Challenges and Side Reactions

While the esterification with this compound is generally a robust reaction, certain challenges and side reactions may be encountered:

  • Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze to form 2-phenoxybenzoic acid. Therefore, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Steric Hindrance: Reactions with sterically hindered alcohols may be slow and require the use of a more potent catalyst like DMAP and longer reaction times.[13]

  • Incomplete Reaction: If the reaction does not go to completion, unreacted alcohol can be difficult to separate from the ester product, especially if they have similar polarities. Careful monitoring by TLC and optimization of reaction conditions are important.

  • Byproduct Formation with Certain Bases: The use of strong, non-nucleophilic bases with enolizable acyl chlorides can lead to ketene formation, which can then polymerize. While this compound is not enolizable, it is good practice to use nucleophilic bases like pyridine or DMAP when possible.[13]

Safety and Handling of this compound

Hazards:

  • Causes severe skin burns and eye damage.[1][14]

  • May cause respiratory irritation.[14]

  • Reacts violently with water, liberating toxic gas.[14]

  • Harmful if swallowed or in contact with skin.

  • Lachrymator (causes tearing).[18]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Keep away from moisture and water.

  • Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Esterification reactions with this compound are a powerful tool for the synthesis of a wide range of 2-phenoxybenzoate esters, which are valuable building blocks in medicinal chemistry and materials science. By understanding the underlying reaction mechanisms and selecting the appropriate reaction conditions and catalysts, researchers can efficiently synthesize these target molecules. Careful attention to experimental procedures, work-up techniques, and safety precautions is paramount for successful and safe laboratory practice.

References

  • Biological and Pharmaceutical Bulletin. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides.
  • Sigma-Aldrich. (2025).
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Suzhou Highfine Biotech. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Vedantu. (2023). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure.
  • This reference is not cited in the text.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Carl ROTH. (2025).
  • Organic Chemistry Portal. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Möller Chemie. (n.d.).
  • ChemicalBook. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • The Royal Society of Chemistry. (2022).
  • PMC. (2022).
  • Reddit. (2016).
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • ResearchGate. (2022). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF.
  • Doc Brown's Chemistry. (n.d.).
  • Research & Reviews: Journal of Pharmacognosy and Phytochemistry. (2022).
  • Organic Syntheses. (2025).
  • LASEC. (2005).
  • ChemicalBook. (n.d.).
  • This reference is not cited in the text.
  • Thermo Fisher Scientific. (2025).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102391121A - Method for preparing 2-(2-methyl phenoxy)
  • PMC. (2021).
  • CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Biotage. (2023).
  • Physics & Maths Tutor. (n.d.). Notes - PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level.
  • LibreTexts. (2021). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • This reference is not cited in the text.
  • PMC. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • PMC. (2013). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
  • Organic Syntheses. (n.d.). trimethoxy-phenyl)iodonium.

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2-phenoxybenzoyl chloride as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to 2-Phenoxybenzoyl Chloride in Synthetic Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. We will delve into its fundamental chemical properties, explore its primary applications, and provide detailed, field-tested protocols for its use. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of this important chemical intermediate.

Core Concepts: Understanding this compound

This compound (CAS No: 40501-36-8) is an acyl chloride distinguished by the presence of a phenoxy group at the ortho position of the benzoyl chloride moiety.[1] This structural feature imparts specific reactivity and physical properties that make it a valuable tool in constructing complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Distinct aromatic odor[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); insoluble in water.[1]
The Engine of Reactivity: Nucleophilic Acyl Substitution

The primary utility of this compound stems from its highly reactive acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[3]

It readily reacts with a variety of nucleophiles:

  • Alcohols to form esters.[3]

  • Amines to form amides.[3]

  • Water to hydrolyze back to the parent 2-phenoxybenzoic acid. This reaction can be violent, highlighting the compound's moisture sensitivity.[3][4]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the chloride ion as a leaving group.

G cluster_mech Mechanism: Nucleophilic Acyl Substitution reagent 2-Phenoxybenzoyl Chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nu Nucleophile (e.g., R-OH, R-NH₂) nu->intermediate product Acylated Product (Ester/Amide) intermediate->product Collapse of Intermediate leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group Loss of Leaving Group

Caption: General mechanism for this compound reactivity.

Critical Safety & Handling Protocols

Due to its high reactivity, this compound must be handled with extreme care. It is classified as corrosive and a lachrymator (a substance that causes tearing).[4][5]

  • Corrosivity : Causes severe skin burns and eye damage.[5][6] Immediate and thorough rinsing is required upon contact.[4][7]

  • Moisture Sensitivity : Reacts violently with water, liberating toxic gas (HCl).[5][8] All reactions must be conducted under anhydrous conditions, and the compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[4][7]

  • Inhalation : Vapors can cause respiratory irritation.[1][8] All handling must be performed in a well-ventilated fume hood.[6][7]

Personal Protective Equipment (PPE) is mandatory : Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[6][7]

Applications in Advanced Organic Synthesis

The unique bifunctional nature of phenoxybenzoyl chlorides makes them indispensable monomers for creating high-performance polymers and valuable intermediates in the synthesis of fine chemicals.

Monomer for High-Performance Poly(ether ketone)s (PEKs)

One of the most significant industrial applications of phenoxybenzoyl chloride isomers is in the synthesis of poly(ether ketone)s, or PEKs. These are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis proceeds via an electrophilic Friedel-Crafts acylation polymerization.[9][10] In this reaction, the acyl chloride is activated by a strong Lewis acid, typically aluminum trichloride (AlCl₃), generating a highly reactive acylium ion.[11] This electrophile then attacks an electron-rich aromatic ring (in this case, the phenoxy group of another monomer), forming a new carbon-carbon bond and creating the ketone linkage that defines the polymer backbone.

G cluster_workflow Friedel-Crafts Polymerization Workflow monomer p-Phenoxybenzoyl Chloride Monomer activation Acylium Ion Formation monomer->activation catalyst Lewis Acid (AlCl₃) catalyst->activation propagation Electrophilic Aromatic Substitution activation->propagation Attack on Phenoxy Ring polymer Poly(ether ketone) (PEK) Chain propagation->polymer Chain Growth

Caption: Workflow for PEK synthesis via Friedel-Crafts polymerization.

The choice of solvent and the stoichiometry of the Lewis acid are critical. The reaction often requires more than a stoichiometric amount of AlCl₃ because the catalyst forms a complex with the ketone product, rendering it inactive.[9][12] The addition of Lewis bases like DMF or LiCl can help to keep the catalyst and growing polymer complex in solution, leading to higher molecular weight polymers.[13]

Building Block in Pharmaceutical and Agrochemical Synthesis

While specific examples for the ortho-isomer are less prominent in readily available literature, the phenoxybenzoyl scaffold is a key structural motif in various biologically active molecules. For instance, the related isomer, 4-phenoxybenzoyl chloride, is a crucial building block for the anticancer drug Ibrutinib.[3] This underscores the value of the phenoxybenzoyl unit in medicinal chemistry for constructing complex and pharmacologically relevant compounds. The reactivity of this compound makes it a suitable starting material for synthesizing a wide array of derivatives for screening and development in both pharmaceutical and agrochemical research.[1][14][15]

Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear steps and explaining the rationale behind key procedural choices.

Protocol 1: Synthesis of this compound from 2-Phenoxybenzoic Acid

This protocol details the conversion of the parent carboxylic acid to the more reactive acyl chloride using oxalyl chloride, a method favored for its mild conditions and gaseous byproducts. A similar procedure using thionyl chloride is also common.[16]

Table 2: Reagents for Synthesis of this compound

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Phenoxybenzoic Acid214.225.00 g1.0
Oxalyl Chloride126.932.9 mL1.5
Dichloromethane (DCM), anhydrous-50 mL-
N,N-Dimethylformamide (DMF), catalytic73.09~0.1 mLCatalytic

Step-by-Step Methodology

  • Setup : To an oven-dried 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser connected to a gas outlet (bubbler/scrubber), and a rubber septum, add 2-phenoxybenzoic acid (5.00 g).[17]

  • Inert Atmosphere : Purge the flask with dry nitrogen or argon for 5-10 minutes to establish an inert atmosphere. This is critical to prevent hydrolysis of the product and reagents.[4]

  • Solvent and Catalyst Addition : Add anhydrous dichloromethane (50 mL) via syringe, followed by a catalytic amount of DMF (1-2 drops, ~0.1 mL).[17] The DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate in situ.[3]

  • Cooling : Cool the resulting slurry to 0 °C in an ice/water bath with stirring.

  • Reagent Addition : Add oxalyl chloride (2.9 mL) dropwise via syringe over 10-15 minutes.[17] A slow addition rate is necessary to control the evolution of CO and CO₂ gas.[17]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Work-up : The reaction is typically clean. Carefully remove the solvent and any remaining oxalyl chloride in vacuo using a rotary evaporator.[17] The resulting crude this compound is often of sufficient purity (>95%) to be used directly in subsequent steps.[17]

G cluster_workflow Synthesis of this compound start 2-Phenoxybenzoic Acid in DCM reagents Add Catalytic DMF & Oxalyl Chloride @ 0°C start->reagents react Warm to RT Stir 1-2h reagents->react Controlled Addition workup Concentrate in vacuo react->workup Reaction Complete product Crude 2-Phenoxybenzoyl Chloride Product workup->product

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: General Acylation - Synthesis of an Amide

This protocol demonstrates the use of this compound as a general acylating agent to form an amide with a primary amine (e.g., benzylamine) in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Table 3: Reagents for Amide Synthesis

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Benzylamine107.150.23 mL1.0
This compound232.660.50 g1.05
Triethylamine (Et₃N)101.190.32 mL1.2
Dichloromethane (DCM), anhydrous-20 mL-

Step-by-Step Methodology

  • Setup : In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (0.23 mL) and triethylamine (0.32 mL) in anhydrous dichloromethane (10 mL).

  • Cooling : Cool the solution to 0 °C in an ice/water bath. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and preventing the protonation of the starting amine.

  • Reagent Addition : In a separate vial, dissolve this compound (0.50 g) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 10 minutes with vigorous stirring.

  • Reaction : After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the mixture by adding 15 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-benzyl-2-phenoxybenzamide.

Conclusion

This compound is a powerful and versatile reagent with significant applications ranging from the synthesis of advanced materials to the construction of complex pharmaceutical intermediates. Its high reactivity, governed by the principles of nucleophilic acyl substitution and electrophilic aromatic substitution, requires careful and precise handling. The protocols provided herein offer a robust framework for leveraging this reagent's synthetic potential safely and effectively. A thorough understanding of its chemistry and adherence to strict safety protocols are paramount for successful application in the research and development laboratory.

References

  • PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. VTechWorks. [Link]

  • Process for producing polyether ketone ketone.
  • Preparation of poly(arylene ether ketones).
  • Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. ResearchGate. [Link]

  • Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?. Quora. [Link]

  • Method for preparing poly (ether ketone ketones).
  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]

  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]

  • Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid chloride. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Reaction. University of Cambridge. [Link]

  • Synthesis of A. 3-Phenoxybenzoyl Chloride. PrepChem.com. [Link]

  • 4-Phenoxybenzoyl chloride. PubChem. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

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2-phenoxybenzoyl chloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenoxybenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

This compound (CAS 40501-36-8) serves as a critical electrophilic building block in medicinal chemistry, distinct from its more common para-isomer. Its ortho-substituted diaryl ether scaffold induces unique conformational constraints, making it a "privileged structure" for accessing lipophilic binding pockets in targets ranging from the benzodiazepine receptor to plasmodial kinases. This guide details the synthesis, reactivity profile, and validated protocols for utilizing this compound in the production of bioactive benzamides, 1,3,4-oxadiazoles, and xanthone derivatives.

Chemical Profile & Reactivity[1][2][3][4][5]

The Ortho-Effect in Drug Design

Unlike 4-phenoxybenzoyl chloride, which presents a linear extension, the 2-phenoxy (ortho) substitution forces the two phenyl rings into a non-planar, twisted conformation due to steric repulsion between the carbonyl oxygen and the ether oxygen lone pairs. This "twist" is pharmacologically valuable:

  • Conformational Locking: It mimics the twisted bioactive conformation of peptides or biaryl systems.

  • Lipophilicity: The moiety provides a dense hydrophobic cap, essential for occupying deep hydrophobic pockets in enzymes (e.g., P. falciparum targets) or receptors (e.g., GABA-A).

Reactivity Matrix
FeaturePropertyImplications for Synthesis
Electrophilicity Moderate to HighReacts rapidly with primary amines; slower with electron-poor anilines due to ortho steric hindrance.
Stability Moisture SensitiveHydrolyzes to 2-phenoxybenzoic acid. Requires anhydrous handling (Schlenk line or dry solvents).
Side Reactions CyclizationCan undergo intramolecular Friedel-Crafts acylation to form xanthones (9-xanthenones) under strong Lewis acid conditions.

Key Pharmaceutical Applications

Anticonvulsant Scaffolds (Benzodiazepine Ligands)

Research has validated the 2-phenoxybenzoyl moiety as a lipophilic anchor in the synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. These hybrid molecules act as ligands for the benzodiazepine binding site of the GABA-A receptor. The 2-phenoxy group replaces traditional fused ring systems, maintaining affinity while altering metabolic stability.

Antiplasmodial Agents (Malaria Box Project)

The 2-phenoxybenzamide scaffold (e.g., N-substituted-2-phenoxybenzamides) has been identified in the Medicines for Malaria Venture (MMV) Malaria Box. Derivatives synthesized from this compound have shown potent activity against Plasmodium falciparum (NF54 strain), acting via inhibition of specific parasite kinases or hemoglobin catabolism pathways.

Covalent Inhibitors (Histamine H3)

In covalent drug design, the 2-phenoxybenzoyl scaffold is used to position electrophilic "warheads" (such as isothiocyanates) near nucleophilic residues (e.g., Cys118) in G-protein coupled receptors like the Histamine H3 receptor.

Validated Synthesis Protocols

Protocol A: Synthesis of this compound

From 2-phenoxybenzoic acid precursor.

Rationale: Commercial supplies of the acid chloride can degrade. In situ preparation ensures maximum reactivity. The thionyl chloride method is preferred for scale-up, while oxalyl chloride is superior for small-scale, high-purity needs.

Materials:

  • 2-Phenoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Equipment: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂).

Step-by-Step (Thionyl Chloride Method):

  • Setup: Charge a flame-dried flask with 2-phenoxybenzoic acid (e.g., 10 mmol, 2.14 g).

  • Addition: Add anhydrous toluene (20 mL) followed by thionyl chloride (3.6 mL, 50 mmol).

  • Reaction: Heat the mixture to reflux (80–110 °C) for 2–3 hours. Note: Evolution of HCl and SO₂ gas will be observed.

  • Monitoring: Monitor by TLC (quench aliquot with methanol to check for methyl ester formation vs. acid spot).

  • Work-up: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid gases.

  • Result: The crude acid chloride (usually a yellow/amber oil) is used immediately for the coupling step.

Protocol B: General Amide Coupling (Synthesis of 2-Phenoxybenzamides)

Standard procedure for generating library derivatives.

Mechanism: Nucleophilic Acyl Substitution. Critical Control Point: The ortho-phenoxy group creates steric bulk. Using a nucleophilic catalyst (DMAP) is recommended for hindered amines.

Materials:

  • Crude this compound (from Protocol A)

  • Amine (1.1 equiv) (e.g., substituted aniline, piperazine)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Preparation: Dissolve the amine and base in anhydrous DCM at 0 °C under inert atmosphere (N₂/Ar).

  • Addition: Add a solution of this compound in DCM dropwise over 15 minutes. Slow addition prevents exotherms and side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Optimization: If reacting with electron-deficient anilines, heat to reflux and add 10 mol% DMAP.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (EtOH/Water) or flash chromatography (Hexane/EtOAc).

Protocol C: Cyclization to 1,3,4-Oxadiazoles (Anticonvulsant Synthesis)

Advanced transformation for heterocyclic scaffolds.

Step-by-Step:

  • Hydrazide Formation: React this compound with hydrazine hydrate (excess) at 0 °C to form the acid hydrazide.

  • Cyclization: Reflux the hydrazide with a carboxylic acid equivalent (or CS₂/KOH for thiones) in POCl₃ (Phosphorus oxychloride) for 6–8 hours.

  • Neutralization: Pour onto crushed ice and neutralize with Na₂CO₃ to precipitate the 2,5-disubstituted-1,3,4-oxadiazole.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from this compound to key pharmaceutical intermediates.

G Acid 2-Phenoxybenzoic Acid Chloride 2-PHENOXYBENZOYL CHLORIDE (Active Electrophile) Acid->Chloride Activation Reagent SOCl2 or (COCl)2 / DMF Reagent->Chloride Benzamide 2-Phenoxybenzamides (Antiplasmodial) Chloride->Benzamide Protocol B: Nu-Acyl Sub. Hydrazide Acid Hydrazide Intermediate Chloride->Hydrazide Hydrazinolysis Xanthone Xanthone Derivatives Chloride->Xanthone Intramolecular Friedel-Crafts Amine Amine (R-NH2) + Base Amine->Benzamide Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazide LewisAcid Lewis Acid (AlCl3) LewisAcid->Xanthone Oxadiazole 1,3,4-Oxadiazoles (Anticonvulsant) Hydrazide->Oxadiazole Protocol C: POCl3 Cyclization

Caption: Divergent synthesis pathways from this compound yielding bioactive benzamides, oxadiazoles, and xanthones.

Analytical Data & QC

When characterizing the intermediate, look for these specific signals to confirm the ortho-isomer identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Distinctive multiplet at δ 6.80–7.00 ppm (phenoxy ortho/para protons).

    • Downfield doublet at δ ~8.0–8.2 ppm (proton ortho to carbonyl on the benzoyl ring).

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1770–1790 cm⁻¹ (Acid Chloride). Note: Shift to ~1650 cm⁻¹ indicates hydrolysis to acid or conversion to amide.

    • C-O-C Stretch: Characteristic ether bands at 1230–1250 cm⁻¹ .

Safety & Handling

  • Hazards: this compound is corrosive and a lachrymator . It reacts violently with water to release HCl gas.

  • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8 °C). Moisture ingress will degrade the reagent back to the parent acid.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. All operations must be performed in a functioning fume hood.

References

  • Medicines for Malaria Venture (MMV). "Malaria Box: A collection of 400 diverse compounds with antimalarial activity." Pathogen Box Research Guide. Link

  • Wei, C. X., et al. (2006). "Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives." Journal of the Iranian Chemical Society. Link

  • Harichandran, G., et al. (2023). "Design, synthesis and pharmacological evaluation of novel 1,3,4-oxadiazole derivatives as benzodiazepine receptor ligands." ResearchGate. Link

  • Sigma-Aldrich. "Safety Data Sheet: this compound." Link

  • BenchChem. "Application Notes for Esterification Reactions Involving Phenoxybenzoyl Chlorides." Link

Sources

Application Note & Experimental Protocol: Ester Synthesis via the Schotten-Baumann Reaction Using 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of a biaryl ester, specifically biphenyl-2-yl 2-phenoxybenzoate, utilizing the Schotten-Baumann reaction. The procedure outlines the acylation of a phenolic nucleophile (2-phenylphenol) with 2-phenoxybenzoyl chloride under classic biphasic conditions.[1][2] The Schotten-Baumann reaction is a robust and widely adopted method for creating ester and amide bonds from acyl chlorides.[2][3][4] This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and purification strategies.

Introduction and Mechanistic Overview

The Schotten-Baumann reaction, first described by Carl Schotten and Eugen Baumann in the 1880s, is a cornerstone of organic synthesis for the acylation of nucleophiles such as alcohols, phenols, and amines.[2][5][6] The reaction is typically performed under "Schotten-Baumann conditions," which involve a two-phase solvent system (an organic solvent and water) with a base.[1][2] The aqueous base, commonly sodium hydroxide, serves two critical functions: it deprotonates the nucleophile to increase its reactivity and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][7]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][5] In the context of this protocol, the key steps are:

  • Deprotonation: The base in the aqueous phase deprotonates the 2-phenylphenol, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbonyl carbon of this compound, which is present in the organic phase. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Product Formation: The final ester product, biphenyl-2-yl 2-phenoxybenzoate, is formed. The expelled chloride ion combines with sodium to form NaCl in the aqueous phase.

A competing side reaction is the hydrolysis of the acyl chloride by the aqueous base, which underscores the importance of a biphasic system and controlled addition of reagents to minimize this pathway.[8]

Schotten_Baumann_Mechanism R_COCl This compound Tetrahedral Tetrahedral Intermediate NuH 2-Phenylphenol (Ar'-OH) Nu_ion Phenoxide Ion (Ar'-O⁻) Base NaOH Base->Nu_ion 1. Deprotonation Nu_ion->Tetrahedral 2. Nucleophilic Attack Product Biphenyl-2-yl 2-phenoxybenzoate Tetrahedral->Product 3. Collapse (Cl⁻ leaves) Byproduct NaCl + H₂O Tetrahedral->Byproduct 4. Neutralization

Caption: Reaction mechanism for the Schotten-Baumann esterification.

Experimental Protocol

This protocol details the synthesis of biphenyl-2-yl 2-phenoxybenzoate.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
This compoundC₁₃H₉ClO₂232.662.33 g10.01.0Acylating agent. Corrosive.
2-PhenylphenolC₁₂H₁₀O170.211.79 g10.51.05Nucleophile.
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.02.0Base. Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--Organic solvent.
Deionized WaterH₂O18.0250 mL--Aqueous solvent.
Hydrochloric Acid (1M)HCl36.46~20 mL--For work-up.
Saturated NaCl (Brine)NaCl58.44~30 mL--For work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--Drying agent.
Equipment
250 mL Round-bottom flask
125 mL Dropping funnel
Magnetic stirrer and stir bar
Ice bath
250 mL Separatory funnel
Rotary evaporator
TLC plates (Silica gel)
Safety Precautions
  • General: This procedure must be performed in a well-ventilated chemical fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required.[9]

  • This compound: Acyl chlorides are corrosive and react violently with water. They are lachrymators and cause severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.

  • Sodium Hydroxide (NaOH): Corrosive solid and solution. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

  • Pyridine (Alternative Base): If using pyridine instead of NaOH, be aware that it is a highly flammable, harmful, and irritating liquid with a strong, unpleasant odor.[10]

An emergency safety shower and eyewash station should be readily accessible.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylphenol (1.79 g, 10.5 mmol).

    • Add deionized water (25 mL) and sodium hydroxide (0.80 g, 20.0 mmol). Stir the mixture at room temperature until the base has fully dissolved and a clear solution of the sodium phenoxide is formed.

    • Add dichloromethane (DCM, 25 mL) to create a biphasic system.

    • Cool the flask in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride:

    • Dissolve this compound (2.33 g, 10.0 mmol) in 25 mL of DCM in a dropping funnel.

    • Add the this compound solution dropwise to the stirring biphasic mixture over 20-30 minutes. The slow addition is crucial to control the exothermic reaction and to minimize the competing hydrolysis of the acyl chloride.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the organic layer, drying it over Na₂SO₄, and spotting it on a silica plate.

    • Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to check for the disappearance of the 2-phenylphenol starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer (bottom, DCM) from the aqueous layer.

    • Wash the organic layer sequentially with:

      • 20 mL of 1M HCl to neutralize any remaining NaOH.

      • 20 mL of deionized water.

      • 20 mL of saturated NaCl solution (brine) to reduce the solubility of organic material in the aqueous phase.[11][12]

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtered organic solution using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to obtain the pure biphenyl-2-yl 2-phenoxybenzoate.[11][12]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-Phenylphenol & NaOH in H₂O B 2. Add DCM & Cool in Ice Bath A->B C 3. Add this compound (in DCM) Dropwise B->C D 4. Stir at Room Temperature (2-3 hours) C->D E 5. Monitor by TLC D->E F 6. Phase Separation E->F G 7. Wash Organic Layer (HCl, H₂O, Brine) F->G H 8. Dry with Na₂SO₄ & Filter G->H I 9. Concentrate (Rotovap) H->I J 10. Recrystallization or Column Chromatography I->J K 11. Pure Product J->K

Caption: Experimental workflow for the Schotten-Baumann synthesis.

Troubleshooting and Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low Yield • Hydrolysis of acyl chloride.• Ensure slow, dropwise addition of the acyl chloride at a low temperature (0°C). • Use vigorous stirring to maximize interfacial contact between phases.
• Incomplete reaction.• Extend the reaction time. • Confirm complete deprotonation of the nucleophile by ensuring all NaOH has dissolved before adding the acyl chloride.
Product contaminated with 2-phenoxybenzoic acid • Hydrolysis of the acyl chloride starting material.• During work-up, include an additional wash of the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic byproduct.
Starting material (2-phenylphenol) remains • Insufficient acylating agent.• Ensure accurate measurement of reagents. A slight excess (1.05 eq) of the nucleophile is used here, but ensure the acyl chloride is the limiting reagent as intended.
• Inefficient stirring.• Increase the stirring rate to improve mixing between the two phases.

Conclusion

The Schotten-Baumann reaction remains a highly effective and versatile method for the synthesis of esters and amides. By employing a biphasic solvent system and a basic aqueous solution, this protocol provides a reliable and scalable procedure for the acylation of phenols with this compound. Careful control of reaction conditions, particularly temperature and reagent addition rate, is paramount to achieving high yields and purity. This foundational technique is invaluable for synthetic chemists in academic and industrial settings, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET According to 1907/2006/EC, Article 31.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Detailed Explanation. (2026, January 23). Schotten Baumann Reaction Mechanism.
  • Sigma-Aldrich. (2024, June 23). SAFETY DATA SHEET.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Pure. (2021, January 9). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis.
  • Organic Syntheses Procedure. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.

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Application Notes & Protocols: A Guide to Catalytic Systems for Reactions of 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic conditions governing the primary reactions of 2-phenoxybenzoyl chloride. As a pivotal intermediate, its reactivity is predominantly channeled through intramolecular Friedel-Crafts acylation to yield the xanthone scaffold, a privileged structure in medicinal chemistry.[1][2] This guide elucidates the mechanistic underpinnings of this key transformation under both Brønsted and Lewis acidic catalysis. Furthermore, it explores intermolecular acylations and nucleophilic substitution reactions with alcohols and amines. The content is structured to provide not just procedural steps, but also the causal logic behind experimental choices, ensuring a robust and reproducible application of these synthetic methods.

Introduction: The Synthetic Utility of this compound

This compound is a bifunctional organic compound featuring a reactive acyl chloride moiety and a diaryl ether linkage.[3] This unique arrangement makes it an exceptionally valuable precursor for the synthesis of dibenzo-γ-pyrone heterocycles, commonly known as xanthones. The xanthone core is present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

The principal transformation of this compound is an intramolecular electrophilic aromatic substitution, a reaction that forges the central pyrone ring of the xanthone skeleton. However, its utility extends to serving as an acylating agent for other aromatic substrates and reacting with various nucleophiles to form esters and amides. The choice of catalyst is paramount in directing the reaction pathway and achieving high efficiency and selectivity. This guide provides a comprehensive overview of the catalytic systems employed for these transformations.

Intramolecular Cyclization: The Catalytic Synthesis of Xanthone

The most prominent reaction of this compound is its acid-catalyzed cyclization to form 9H-xanthen-9-one (xanthone). This transformation is a classic example of an intramolecular Friedel-Crafts acylation, where the phenoxy ring acts as the nucleophile, attacking the electrophilic carbonyl carbon.

Reaction Mechanism

The catalytic cycle involves two main stages, irrespective of the acid type used:

  • Activation of the Acyl Chloride: The catalyst enhances the electrophilicity of the carbonyl carbon.

    • Lewis Acids (e.g., AlCl₃): The Lewis acid coordinates to and abstracts the chloride ion, generating a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[4][5][6]

    • Brønsted Acids (e.g., H₂SO₄): The proton from the Brønsted acid protonates the carbonyl oxygen, which significantly increases the electrophilic character of the carbonyl carbon.[7][8]

  • Electrophilic Aromatic Substitution (EAS): The electron-rich phenoxy ring attacks the activated carbonyl carbon in an intramolecular fashion. This is followed by the loss of a proton from the aromatic ring to restore aromaticity, yielding the final xanthone product and regenerating the catalyst.[9][10]

Intramolecular Friedel-Crafts Acylation cluster_activation Step 1: Catalyst Activation cluster_cyclization Step 2: Intramolecular EAS start 2-Phenoxybenzoyl Chloride activated Activated Intermediate (Acylium Ion or Protonated Carbonyl) start->activated + Catalyst intermediate Arenium Ion Intermediate (σ-complex) activated->intermediate Ring Closure product Xanthone intermediate->product -H⁺ (Catalyst Regenerated)

Caption: General mechanism for the catalytic synthesis of xanthone.

Catalytic Systems & Performance

A variety of strong acid catalysts can effectively promote this cyclization. The choice often depends on factors like scale, desired purity, and handling constraints.

Catalyst SystemTypical ConditionsYield (%)Causality & Field Insights
Conc. Sulfuric Acid (H₂SO₄) Neat, 80-100 °C85-95%A classic, highly efficient, and cost-effective Brønsted acid catalyst.[7][8][11] The high viscosity and corrosive nature can be challenging for large-scale workup. The reaction is often performed on the corresponding 2-phenoxybenzoic acid.
Polyphosphoric Acid (PPA) Neat, 100-160 °C~90%PPA is a viscous liquid that acts as both a catalyst and a solvent, effectively promoting dehydration and cyclization.[12][13] Workup involves quenching into ice-water, which can be vigorous.
Aluminum Chloride (AlCl₃) Inert solvent (e.g., CS₂, DCM), Reflux70-85%The archetypal Lewis acid for Friedel-Crafts reactions.[14] Crucially, a stoichiometric amount is required because the product ketone is a Lewis base that forms a stable complex with AlCl₃, deactivating the catalyst.[14][15] This generates significant waste during aqueous workup.
Phosphorus Pentoxide (P₂O₅) Inert solvent or neat, HeatGoodA powerful dehydrating agent that can effect cyclization, often from the parent carboxylic acid.[11][12]
Eaton's Reagent (P₂O₅/MeSO₃H) Inert solvent, 80-120 °CHighAn exceptionally powerful Brønsted acid/dehydrating agent mixture, known to provide high yields where other catalysts fail.[16]
Experimental Protocols

Protocol 1: Xanthone Synthesis via Brønsted Acid (H₂SO₄) Catalysis (from 2-Phenoxybenzoic Acid)

  • Rationale: This protocol uses the more stable 2-phenoxybenzoic acid, which is readily converted to the acylium ion equivalent in situ by the strong acid. Concentrated sulfuric acid is a highly effective and economical choice for this transformation.[8]

  • Setup: Place 2-phenoxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) to the flask while stirring. The mixture may warm up.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 90-100 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully over a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid xanthone product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pale yellow needles.[11]

Protocol 2: Xanthone Synthesis via Lewis Acid (AlCl₃) Catalysis

  • Rationale: This protocol uses the acyl chloride directly with the classic Friedel-Crafts catalyst, AlCl₃. Anhydrous conditions are critical to prevent catalyst quenching and hydrolysis of the acyl chloride.

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas scrubber (to trap evolved HCl). Ensure all glassware is oven-dried.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, or until TLC analysis indicates completion.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold dilute HCl (aq).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Intermolecular Friedel-Crafts Acylation

While less common, this compound can act as an acylating agent for other electron-rich aromatic compounds to form diaryl ketones. The catalytic conditions are analogous to standard Friedel-Crafts acylations.

  • Catalysis: Anhydrous Lewis acids, particularly AlCl₃, are the catalysts of choice.[17][18] Stoichiometric amounts are typically necessary due to product-catalyst complexation.[15]

  • Regioselectivity: The site of acylation on the substrate is governed by its existing substituents. Electron-donating groups will direct the acylation to the ortho and para positions.

Intermolecular_FC_Workflow A Mix Substrate & Anhydrous AlCl₃ in inert solvent (0 °C) B Add 2-Phenoxybenzoyl Chloride (dropwise) A->B C Warm to RT/Reflux Monitor by TLC B->C D Quench with Ice/HCl (aq) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography/ Recrystallization) E->F G Product: Diaryl Ketone F->G

Caption: Workflow for intermolecular Friedel-Crafts acylation.

Reactions with Nucleophiles: Ester & Amide Synthesis

This compound readily undergoes nucleophilic acyl substitution with alcohols, phenols, and amines to form the corresponding esters and amides.[19][20]

Mechanistic Overview

The reaction proceeds via a tetrahedral intermediate formed by the attack of the nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.[21]

Nucleophilic_Acyl_Substitution RCOCl 2-Phenoxybenzoyl Chloride Intermediate Tetrahedral Intermediate RCOCl->Intermediate + :Nu-H NuH Nucleophile (R'-OH or R'R''NH) Intermediate->RCOCl - :Nu-H Product Ester or Amide + HCl Intermediate->Product - Cl⁻

Caption: General mechanism for nucleophilic acyl substitution.

Catalytic Considerations
  • Uncatalyzed: Highly nucleophilic amines (primary and secondary) often react rapidly at room temperature without a catalyst.

  • Base Catalysis: For less reactive nucleophiles like alcohols and phenols, or to drive the reaction to completion with amines, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is used. The base serves two purposes: it neutralizes the HCl byproduct, preventing protonation of the nucleophile, and it can act as a nucleophilic catalyst itself by forming a highly reactive acylpyridinium intermediate.[22]

  • Phase-Transfer Catalysis: For reactions with phenols, phase-transfer catalysts like tetrabutylammonium chloride can be used in a two-phase system (e.g., organic solvent/aqueous NaOH) to facilitate the reaction between the phenoxide and the acyl chloride.

Protocol 3: Synthesis of an Amide (Schotten-Baumann Conditions)
  • Rationale: This protocol uses aqueous NaOH to both deprotonate the amine hydrochloride salt (if used) and to scavenge the HCl byproduct, driving the reaction to completion.

  • Setup: Dissolve the primary or secondary amine (1.0 eq) in a flask with dichloromethane (DCM). Add an aqueous solution of NaOH (~2 M, 2.0 eq).

  • Substrate Addition: Cool the vigorously stirred biphasic mixture to 0 °C. Add this compound (1.05 eq), either neat or dissolved in a small amount of DCM, dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, wash with dilute HCl, water, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the product by recrystallization or column chromatography.

References

  • Pinto, M. M. M., et al. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. [Link]

  • Amanatie, A., et al. (2013). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Indonesian Journal of Applied Chemistry, 15(2). [Link]

  • Allen, C. F. H., & VanAllan, J. (1941). Xanthone. Organic Syntheses, Coll. Vol. 1, p. 554. [Link]

  • Isgrig, K. T., et al. (2019). Synthesis of Carboxy ATTO 647N Using Redox Cycling for Xanthone Access. Organic Letters, 22(1), 169-173. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Amanatie, A., et al. (2013). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • SlideShare. (n.d.). Friedel crafts acylation. [Link]

  • Marin, M., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules, 26(4), 956. [Link]

  • Wang, Z., et al. (2021). Construction of Highly Functionalized Xanthones via Rh-Catalyzed Cascade C–H Activation/O-Annulation. Organic Letters, 23(7), 2533-2538. [Link]

  • De Koning, C. B. (n.d.). NOVEL METHODOLOGY FOR THE SYNTHESIS OF XANTHONES. WIReDSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Neumeier, M., et al. (2018). Hybrid Catalysts for Enantioselective Photo-Phosphoric Acid Catalysis. Accounts of Chemical Research, 51(9), 2266-2277. [Link]

  • Esmaeilpour, M., et al. (2023). Streamlining efficient and selective synthesis of benzoxanthenones and xanthenes with dual catalysts on a single support. Scientific Reports, 13(1), 16483. [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2013). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Journal of Chemistry, 2013, 468359. [Link]

  • Meshram, G. A., & Patil, V. D. (2010). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Palus, J., et al. (2021). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. [Link]

  • Tran, T. T. V., et al. (2023). Composite materials containing Brønsted acid sites derived from Syzygium nervosum leaves via graphene oxide modification as green catalysts for the synthesis of 4-thiazolidinones. RSC Advances, 13(47), 32904-32915. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of (A) xylene and (B) anisole by benzoyl chloride catalyzed by different catalysts. [Link]

  • Quora. (2022). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? [Link]

  • Tran, T. T. V., et al. (2023). Application of magnetic materials bearing Brønsted acid sites – based on the modification of amorphous carbon with ionic liquids as catalysts for synthesis of dihydropyrimidinone derivatives via the Biginelli reaction. RSC Advances, 13(12), 8206-8217. [Link]

  • ResearchGate. (2025). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. [Link]

  • Cahyana, A. H., et al. (2015). Prenylation of Xanthone Extract from Mangosteen (Garcinia mangostana L.) Rind by Using Superbase Catalyst of γ-Alumina/NaOH/Na and Antioxidant Activity Test. Asian Journal of Chemistry, 27(8), 2903-2907. [Link]

  • ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of DABCO (dichloromethane, 0 °C). [Link]

  • Yaghi, O. M., et al. (2017). Identification of the strong Brønsted acid site in a metal–organic framework solid acid catalyst. Nature Chemistry, 9(10), 987-992. [Link]

  • Choudary, B. M., et al. (2006). Acylation of aromatic compounds.
  • Zhang, X., et al. (2022). Concise Brønsted Acid-catalyzed Synthesis of Multi-substituted γ-Benzo- (Thio)Pyrones. Combinatorial Chemistry & High Throughput Screening, 25(10), 1735-1742. [Link]

  • Kyushu University. (n.d.). and 2-Naphthols with Benzoyl Chloride under Phase Transfer Catalyst. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Melchiorre, P., et al. (2021). Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, 13(7), 677-683. [Link]

  • Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

Sources

Derivatization of natural products with 2-phenoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Profiling and Structural Elucidation of Natural Products via 2-Phenoxybenzoyl Derivatization

Executive Summary

This technical guide details the application of 2-Phenoxybenzoyl Chloride (2-PBC) as a specialized derivatizing agent for natural products. While standard benzoyl chloride is ubiquitous in metabolomics, the ortho-substituted 2-phenoxy variant offers distinct physicochemical advantages:

  • Enhanced Lipophilicity: The bulky diphenyl ether moiety significantly increases retention of polar analytes (e.g., polyamines, aminoglycosides) on Reverse-Phase (C18) columns.

  • Steric Selectivity: The ortho-phenoxy group creates a sterically congested environment, allowing for kinetic differentiation between primary and secondary hydroxyl groups.

  • Spectroscopic Tagging: It introduces a high-molar-absorptivity chromophore (

    
     ~230-260 nm) for UV detection and a distinct mass defect for LC-MS/MS profiling.
    

Chemical Basis & Mechanism[1][2]

The core mechanism is a Nucleophilic Acyl Substitution .[1] Unlike para-substituted benzoates, 2-PBC possesses significant steric hindrance proximal to the carbonyl carbon.

  • Reagent: this compound (C

    
    H
    
    
    
    ClO
    
    
    )
  • Target Functional Groups: Primary/Secondary Amines (-NH

    
    , -NHR), Alcohols (-OH), Phenols (-ArOH).
    
  • Catalyst Requirement: Due to the ortho-effect, un-catalyzed Schotten-Baumann conditions (aqueous base) often suffer from incomplete reaction or competitive hydrolysis. We recommend DMAP-catalyzed anhydrous acylation .

Reaction Pathway (Graphviz Visualization)

ReactionMechanism Reagent 2-Phenoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + DMAP/Pyridine Substrate Natural Product (R-OH / R-NH2) Substrate->Intermediate Nucleophilic Attack Product 2-Phenoxybenzoyl Derivative Intermediate->Product Elimination of Cl- Byproduct HCl / Salt Intermediate->Byproduct Base Scavenging

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism for 2-PBC derivatization.

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/UV Profiling (Total Derivatization)

Best for: Polyamines, Saponins, and Carbohydrates lacking chromophores.

Reagents Required:

  • This compound (Sigma-Aldrich/Merck, >98%)

  • Anhydrous Acetonitrile (MeCN)

  • Pyridine (Dried over KOH)

  • 4-Dimethylaminopyridine (DMAP) - Kinetic Booster

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1.0 mg of dry natural product extract in 500 µL of anhydrous Pyridine.

    • Note: Moisture is the enemy. Ensure the sample is lyophilized.

  • Reagent Addition:

    • Add 50 µL of DMAP solution (10 mg/mL in Pyridine).

    • Add 100 µL of 2-PBC (neat liquid or 1M solution in MeCN).

    • Critical: The ortho-phenoxy group slows the reaction compared to standard benzoyl chloride.

  • Incubation:

    • Vortex for 30 seconds.

    • Incubate at 60°C for 45 minutes . (Standard benzoyl chloride requires only room temp; 2-PBC requires heat to overcome steric hindrance).

  • Quenching:

    • Add 200 µL of 10% Glycine or Ethanolamine solution (to scavenge excess acid chloride).

    • Incubate for 10 mins.

  • Work-up (Liquid-Liquid Extraction):

    • Evaporate pyridine under N

      
       stream.
      
    • Reconstitute in EtOAc (1 mL) and wash with 1M HCl (2x) to remove pyridine/DMAP, followed by saturated NaHCO

      
       (to remove 2-phenoxybenzoic acid byproduct).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , evaporate, and reconstitute in Mobile Phase.
Protocol B: Regioselective Acylation (Structural Elucidation)

Best for: Differentiating primary vs. secondary alcohols in complex polyols.

Due to the bulk of the 2-phenoxy group, this reagent exhibits high selectivity for primary alcohols over secondary alcohols at low temperatures.

  • Conditions: Dissolve substrate in DCM/Pyridine (10:1).

  • Controlled Addition: Add 1.1 eq of 2-PBC at -10°C .

  • Monitoring: Stir for 2 hours.

  • Result: Primary hydroxyls are derivatized; secondary hydroxyls remain free. This partial derivatization aids in NMR assignment by shifting specific protons downfield.

Analytical Workflow & Data Interpretation

Workflow Diagram

Workflow Sample Crude Natural Product (Lyophilized) Deriv Derivatization (2-PBC + Pyridine + DMAP, 60°C) Sample->Deriv Dissolution Quench Quench Excess Reagent (Glycine/Amine) Deriv->Quench 45 min LLE LLE Cleanup (Remove Acid/Base) Quench->LLE Extraction Analysis LC-MS / NMR Analysis LLE->Analysis Reconstitution

Figure 2: End-to-end sample processing workflow for 2-PBC derivatization.

Data Comparison Table
ParameterUnderivatized AnalyteStandard Benzoyl Derivative2-Phenoxybenzoyl Derivative
UV Absorbance Low / None

230 nm

230 nm & 270 nm (Broad)
LogP (Lipophilicity) -1.0 to 1.0 (Polar)+2.5 shift+4.0 shift (Highly Retained)
Steric Sensitivity N/ALow (Reacts indiscriminately)High (Primary > Secondary)
MS Ionization (ESI+) Poor (often requires negative mode)GoodExcellent (High proton affinity)

Troubleshooting & Validation

  • Issue: Peak Tailing.

    • Cause: Residual Pyridine or 2-Phenoxybenzoic acid.

    • Fix: Ensure rigorous acid wash (1M HCl) during work-up.

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance of the ortho-phenoxy group.

    • Fix: Increase temperature to 70°C or switch solvent to anhydrous DMF.

  • Validation Step: Always run a Blank (Reagents only) to identify the peak for 2-phenoxybenzoic acid (hydrolysis product) and 2-phenoxybenzamide (if amine quench is used).

References

  • Wong, J. W., et al. (2017). "Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC North America. Link

  • Sano, T. (1999).[2] "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA." Synthesis. Link

  • BenchChem. (2025).[1] "Application Notes for HPLC-UV Analysis using Benzoyl Chloride Derivatives." BenchChem Protocols. Link

  • ChemicalBook. (2023). "Benzoyl Chloride: Application, Synthesis and Toxicity."[3] ChemicalBook. Link

Sources

Troubleshooting & Optimization

Common side reactions of 2-phenoxybenzoyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-phenoxybenzoyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its use in synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges and optimize your experimental outcomes.

Part 1: Core Concepts: Reactivity, Stability, and Handling

This section addresses fundamental questions regarding the nature of this compound. Understanding its core properties is the first step in preventing unwanted side reactions.

FAQ: What is this compound and what are its primary applications?

This compound is an organic compound classified as an acyl chloride.[1] Its structure features a benzoyl chloride group with a phenoxy substituent at the ortho (2-) position. This bifunctional nature makes it a valuable intermediate in organic synthesis. Its primary application is as an acylating agent, used to introduce the 2-phenoxybenzoyl group into molecules.[1][2] This is particularly common in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic structures like xanthones.[1][3]

FAQ: How stable is this compound and what are the optimal storage conditions?

Like most acyl chlorides, this compound is highly reactive and particularly sensitive to moisture.[2][4] The primary degradation pathway is hydrolysis, where it reacts with water to form the corresponding carboxylic acid, 2-phenoxybenzoic acid.[5] This reaction can occur with atmospheric moisture.

Optimal Storage Protocol:

  • Container: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and air.

  • Temperature: Keep in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Handling: When handling, work quickly and in a dry environment (e.g., in a glove box or under a stream of inert gas). Use dry solvents and glassware.

DIAGRAM: The Inherent Instability Triangle

The following diagram illustrates the key environmental factors that can lead to the degradation of this compound and the formation of primary side products.

cluster_0 Key Degradation Factors cluster_1 Starting Material cluster_2 Common Side Products Moisture Moisture (H₂O) PBA 2-Phenoxybenzoic Acid Moisture->PBA Heat Heat (Δ) Xanthone Xanthone Heat->Xanthone LewisAcids Lewis Acids / Catalysts LewisAcids->Xanthone PBC 2-Phenoxybenzoyl Chloride PBC->PBA Hydrolysis PBC->Xanthone Intramolecular Cyclization

Caption: Key factors leading to common side products from this compound.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a question-and-answer-based troubleshooting guide for specific side reactions you may encounter.

Side Reaction 1: Hydrolysis to 2-Phenoxybenzoic Acid

Q: My post-reaction analysis (NMR/LC-MS) shows a significant amount of 2-phenoxybenzoic acid alongside my desired product. What is the likely cause?

The presence of 2-phenoxybenzoic acid is almost always due to the hydrolysis of the starting material, this compound.[5] Acyl chlorides are highly electrophilic at the carbonyl carbon and react readily with nucleophiles. Water, although a weak nucleophile, is potent enough to hydrolyze the acyl chloride, especially if present in significant concentrations or at elevated temperatures.[6][7]

Q: How can I minimize hydrolysis during my reaction and workup?

Preventing hydrolysis requires rigorous exclusion of water from your reaction system. The causality is simple: no water, no hydrolysis.

Protocol for an Anhydrous Reaction Environment:

  • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

  • Solvents: Use anhydrous solvents. Purchase commercially available dry solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).

  • Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.

  • Atmosphere: Assemble your reaction under an inert atmosphere (nitrogen or argon). Use a bubbler or balloon to maintain positive pressure.

  • Workup: When quenching the reaction, do so at a low temperature (e.g., 0°C). If using an aqueous workup, minimize the contact time between the aqueous layer and your product. Consider washing with a cold, dilute sodium bicarbonate solution to remove any 2-phenoxybenzoic acid formed, but be aware this can promote further hydrolysis of any remaining starting material.

Technique Purpose Key Considerations
Oven/Flame Drying Glassware Removes adsorbed water from glass surfaces.Allow glassware to cool to room temperature under an inert atmosphere before adding reagents.
Using Anhydrous Solvents Prevents the primary source of water contamination.Ensure the solvent is compatible with your reaction conditions. Some drying agents can interfere.
Inert Atmosphere (N₂/Ar) Prevents atmospheric moisture from entering the reaction vessel.Maintain a slight positive pressure throughout the experiment.
Using a Drying Tube Protects the reaction from atmospheric moisture.Use an efficient drying agent like calcium chloride or calcium sulfate.
Side Reaction 2: Intramolecular Cyclization to Xanthone

Q: During purification, I isolated a high-melting point, non-acidic byproduct that wasn't my target compound. Could this be xanthone?

Yes, this is a very common and often overlooked side reaction. This compound can undergo an intramolecular electrophilic aromatic substitution (a type of Friedel-Crafts acylation) to form xanthone, a stable tricyclic ketone.[3][8] This is particularly favored under certain conditions. Distillation of this compound, especially if not performed under high vacuum, can also lead to xanthone formation.[8]

Q: What conditions promote xanthone formation, and how can they be avoided?

Xanthone formation is essentially a self-acylation reaction. The conditions that favor it are those that promote electrophilic aromatic substitution.

  • Heat: High reaction temperatures provide the activation energy needed for the intramolecular cyclization.

  • Lewis Acids: Strong Lewis acids (e.g., AlCl₃, FeCl₃), which are often used as catalysts in Friedel-Crafts reactions, can dramatically accelerate xanthone formation.[9][10] The Lewis acid coordinates to the carbonyl oxygen, making the acylium ion a much more potent electrophile for the intramolecular attack.

  • Prolonged Reaction Times: Leaving the reaction for extended periods, even at moderate temperatures, can lead to the accumulation of xanthone.

Avoidance Strategies:

  • Temperature Control: Maintain the lowest possible temperature that allows for the desired intermolecular reaction to proceed at a reasonable rate.

  • Catalyst Choice: If a Lewis acid is required for your primary reaction, use the mildest one possible and in stoichiometric, not excess, amounts. The ketone product can form a complex with strong Lewis acids, often requiring a full equivalent of the catalyst.[10][11]

  • Reaction Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid over-reaction.

DIAGRAM: Mechanism of Xanthone Formation

This diagram shows the Lewis acid-catalyzed intramolecular cyclization of this compound.

start This compound + AlCl₃ intermediate1 Formation of Acylium Ion Complex start->intermediate1 Coordination intermediate2 Intramolecular Electrophilic Attack intermediate1->intermediate2 Cyclization intermediate3 Arenium Ion Intermediate intermediate2->intermediate3 σ-complex formation product Xanthone + HCl + AlCl₃ intermediate3->product Deprotonation & Catalyst Regeneration

Caption: Pathway for intramolecular cyclization to form the xanthone byproduct.

Side Reaction 3: Complications in Intermolecular Friedel-Crafts Acylations

Q: My Friedel-Crafts reaction with an aromatic substrate is giving a low yield and multiple products. What are the common pitfalls when using this compound?

Beyond the intramolecular cyclization to xanthone, standard Friedel-Crafts side reactions are a major issue.[9]

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the product (a ketone) is deactivated, it can still occur if the aromatic substrate is highly activated (e.g., phenols, anilines).[9][11]

  • Substrate Deactivation: this compound will not react effectively with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).[9]

  • Rearrangement: While the acylium ion itself does not typically rearrange, the reaction conditions can sometimes cause rearrangement of substituents already on the aromatic substrate.[12]

  • Catalyst Stoichiometry: The ketone product forms a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required, not a catalytic amount.[10] Using insufficient catalyst can lead to an incomplete reaction.

Troubleshooting Table for Friedel-Crafts Reactions

Issue Probable Cause Recommended Solution
Low Conversion Insufficient Lewis acid catalyst; Deactivated substrate.Use at least one equivalent of AlCl₃. Ensure your substrate is not strongly electron-withdrawn.[9][10]
Xanthone Formation Reaction temperature is too high; Overly reactive Lewis acid.Run the reaction at a lower temperature (e.g., 0°C to RT). Consider a milder Lewis acid like FeCl₃ or ZnCl₂.
Multiple Products Polysubstitution on a highly activated ring.Use a less activated substrate or modify the reaction conditions (lower temperature, shorter time).
No Reaction Substrate is too deactivated; Incompatible functional groups on substrate (e.g., amines, alcohols).Use a more activated substrate. Protect sensitive functional groups before the reaction.[9]
Part 3: Purification Strategies

Q: How can I effectively purify my desired product from unreacted this compound and the main side products (2-phenoxybenzoic acid and xanthone)?

A multi-step purification strategy is typically required. The choice of steps depends on the properties of your desired product.

DIAGRAM: General Purification Workflow

start Crude Reaction Mixture (Product, Unreacted SM, Acid, Xanthone) wash Aqueous Basic Wash (e.g., cold NaHCO₃ or Na₂CO₃ solution) start->wash organic_layer1 Organic Layer (Product, Unreacted SM, Xanthone) wash->organic_layer1 aqueous_layer Aqueous Layer (2-Phenoxybenzoate Salt) wash->aqueous_layer dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) organic_layer1->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate chromatography Column Chromatography or Recrystallization concentrate->chromatography final_product Pure Product chromatography->final_product

Caption: A standard workflow for purifying products from this compound reactions.

Step-by-Step Protocol Explanation:

  • Aqueous Basic Wash: After the reaction is complete, a careful wash with a cold, dilute aqueous base (like sodium bicarbonate) will selectively remove the acidic byproduct, 2-phenoxybenzoic acid, by converting it to its water-soluble salt. This step will also destroy any remaining this compound, converting it to the same salt.

    • Causality: The significant difference in acidity (pKa) between the carboxylic acid and most neutral organic products allows for this clean separation.

  • Drying and Concentration: The remaining organic layer, now containing your desired product and the neutral byproduct xanthone, should be thoroughly dried with an anhydrous salt (like Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.

  • Final Purification (Chromatography or Recrystallization):

    • Column Chromatography: This is the most versatile method for separating your product from xanthone, based on differences in polarity.

    • Recrystallization: If your product is a solid and has different solubility properties from xanthone, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[8]

References
  • Amanatie, A., Jumina, J., & Hanafi, M. (2017).
  • Organic Syntheses Procedure. (n.d.). Xanthone. Organic Syntheses. [Link]

  • Amanatie, A., Jumina, J., & Hanafi, M. (2017). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479.
  • de Koning, C. B. (2007). NOVEL METHODOLOGY FOR THE SYNTHESIS OF XANTHONES. WIReDSpace.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Quora. (2022).
  • Palion, J., & Młochowski, J. (2021). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • NICNAS. (2014). Benzoyl chloride: Human health tier II assessment.
  • chemguide. (n.d.). Learning outcome 10.6(f). [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Phenoxybenzoyl Chloride Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields in this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common pitfalls of this reaction.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and easily rectifiable issues encountered during the esterification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the most immediate factors I should investigate?

Low yields often stem from a few fundamental issues. Before delving into more complex possibilities, verify the following:

  • Reagent Stoichiometry: Ensure the alcohol nucleophile is used in an appropriate molar ratio. For simple, unhindered alcohols, a ratio of 1.0 to 1.2 equivalents relative to the acyl chloride is typical. Using a large excess of the alcohol can sometimes improve yields by favoring the product according to Le Châtelier's principle, especially if the alcohol is inexpensive and can be easily removed.[1][2]

  • Reaction Time and Temperature: Acyl chloride reactions are generally fast, often completing within a few hours at room temperature.[3][4] However, if you are using a sterically hindered alcohol or a less nucleophilic one (like a phenol), longer reaction times or gentle heating may be necessary. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: this compound is highly reactive and susceptible to degradation. The purity of your starting materials is paramount for achieving a high yield.

Q2: I suspect my this compound is impure. What are the likely contaminants and how do they form?

The most common impurity in this compound is its corresponding carboxylic acid, 2-phenoxybenzoic acid. This forms via hydrolysis upon exposure to atmospheric moisture or residual water in solvents.[5][6]

  • Mechanism of Formation: Acyl chlorides are the most reactive of the carboxylic acid derivatives and react readily with water.[3][5] The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack by water.

  • Impact on Reaction: The presence of 2-phenoxybenzoic acid will not directly participate in the esterification under these conditions and represents a loss of your starting material, thus directly lowering the theoretical maximum yield.

Q3: How critical is the exclusion of moisture from the reaction, and what is the role of a base?

Excluding moisture is absolutely critical. This compound will readily react with any water present to form the unreactive 2-phenoxybenzoic acid, consuming your starting material.[5][6]

A non-nucleophilic base, such as pyridine or triethylamine (TEA), is almost always included in these reactions for two primary reasons:[5][7]

  • HCl Scavenger: The esterification reaction produces one equivalent of hydrogen chloride (HCl) gas.[8] This acidic byproduct can potentially lead to side reactions or degradation of acid-sensitive functional groups on your substrate. The base neutralizes the HCl as it is formed.

  • Reaction Catalyst: The base can also act as a catalyst. By reacting with the alcohol, it can increase its nucleophilicity, thereby accelerating the rate of ester formation.

Section 2: In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve your low yield issue, a more systematic approach is required. The following workflow will guide you through diagnosing the problem.

Troubleshooting Workflow

This diagram outlines a logical sequence for identifying the root cause of low ester yield.

G start Low Yield Observed check_purity Step 1: Verify Purity of This compound start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Step 2: Evaluate Reaction Conditions (Solvent, Base, Temp) optimize_conditions Action: Optimize Stoichiometry, Base, Solvent, or Temperature check_conditions->optimize_conditions check_side_reactions Step 3: Analyze for Side Products side_reactions_present Side Products Identified? check_side_reactions->side_reactions_present check_workup Step 4: Review Work-up and Purification Procedure optimize_workup Action: Modify Work-up (e.g., pH, extraction solvent) check_workup->optimize_workup purity_ok->check_conditions Yes purify_sm Action: Purify Starting Material or Use Fresh purity_ok->purify_sm No conditions_ok Yield Improved? conditions_ok->check_side_reactions No success Problem Resolved conditions_ok->success Yes side_reactions_present->check_workup No modify_conditions Action: Modify Conditions to Minimize Side Reactions side_reactions_present->modify_conditions Yes workup_ok Yield Improved? workup_ok->success Yes purify_sm->start Re-run Reaction optimize_conditions->conditions_ok modify_conditions->start Re-run Reaction optimize_workup->workup_ok

Caption: A step-by-step decision tree for troubleshooting low esterification yield.

Problem 1: Poor Quality of Starting this compound
  • Symptom: The reaction fails to proceed to completion, and analysis of the crude reaction mixture (e.g., by LC-MS or after a basic aqueous wash) shows the presence of 2-phenoxybenzoic acid.

  • Causality: As the primary degradation pathway, hydrolysis of the acyl chloride is the most common issue related to starting material quality.[5][6] This is exacerbated by improper storage (e.g., in a non-desiccated environment) or the use of non-anhydrous solvents and reagents.

  • Solution & Validation:

    • Purity Check: Before starting the reaction, assess the purity of the this compound. This can be done by taking an IR spectrum (looking for a broad O-H stretch around 3000 cm⁻¹ indicative of the carboxylic acid) or by ¹H NMR.

    • Use Fresh or Purified Material: If significant degradation is suspected, use a freshly opened bottle of the reagent. Alternatively, the corresponding 2-phenoxybenzoic acid can be converted to the acyl chloride immediately before use with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be obtained from a sealed bottle or a solvent purification system.

Protocol 1: Preparation of this compound from 2-Phenoxybenzoic Acid
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenoxybenzoic acid (1.0 eq).

  • Add an anhydrous solvent such as dichloromethane (DCM) or toluene.[11]

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.[9] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[9][12]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution (CO₂, CO, HCl) ceases.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude this compound is often of sufficient purity to be used directly in the subsequent esterification step.[9]

Problem 2: Suboptimal Reaction Conditions
  • Symptom: The reaction stalls, leaving significant amounts of unreacted alcohol and acyl chloride, even when starting material purity is confirmed.

  • Causality: The nucleophilicity of the alcohol plays a major role. Primary alcohols react readily, while secondary, tertiary, or phenolic alcohols are less reactive and may require more forcing conditions or a catalyst.[2][13] The choice and amount of base are also critical. Insufficient base will allow HCl to build up, while an inappropriate base could lead to side reactions.

  • Solution & Validation:

    • Optimize Base and Stoichiometry: Use at least 1.1 equivalents of a non-nucleophilic base like pyridine or triethylamine. For sluggish reactions, 4-dimethylaminopyridine (DMAP) can be used as a highly effective catalyst in small quantities (0.05-0.1 eq) alongside another base like TEA.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are generally good choices as they are inert and effectively dissolve the reagents.

    • Temperature Adjustment: While many reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate for less reactive alcohols. Monitor for potential degradation at higher temperatures.

Table 1: Recommended Reaction Parameters
ParameterRecommendation for Primary AlcoholsRecommendation for Secondary/Phenolic AlcoholsRationale
Alcohol (eq.) 1.0 - 1.21.2 - 1.5A slight excess of the nucleophile can drive the reaction to completion.
Base Pyridine or TEA (1.1 - 1.5 eq)TEA (1.5 eq) with catalytic DMAP (0.1 eq)DMAP is a superior acylation catalyst for less reactive alcohols.
Solvent Anhydrous DCM, THFAnhydrous DCM, AcetonitrileEnsures reagents remain in solution and are inert to the reactants.
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CBalances reaction rate with potential for side reactions.
Time 1 - 4 hours4 - 24 hoursLess reactive nucleophiles require longer reaction times to achieve full conversion.
Problem 3: Competing Side Reactions
  • Symptom: The formation of multiple, unexpected spots on a TLC plate or peaks in an LC-MS trace, leading to a complex crude mixture and low yield of the desired product.

  • Causality: Besides the hydrolysis of the starting material, other side reactions can occur. If the alcohol substrate contains other nucleophilic groups (e.g., amines), these may compete in the reaction. In reactions involving phenols, phenoxide formation is key; if the base is not strong enough or if water is present, the reaction may be slow.[8][14]

  • Solution & Validation:

    • Protecting Groups: If your alcohol contains other reactive functional groups, consider using a suitable protecting group strategy.

    • Thorough Analysis: Use LC-MS to identify the mass of the byproducts. This can provide clues as to their structure (e.g., a mass corresponding to the hydrolyzed starting material).

    • Strictly Anhydrous Conditions: This is the most effective way to prevent the primary side reaction of hydrolysis.

Reaction and Side-Reaction Pathways

G cluster_main Main Esterification Pathway cluster_side Side Reaction (Hydrolysis) AcylChloride 2-Phenoxybenzoyl Chloride Ester Desired Ester AcylChloride->Ester + R-OH (Base) CarboxylicAcid Side Product: 2-Phenoxybenzoic Acid AcylChloride->CarboxylicAcid + H₂O Alcohol Alcohol (R-OH) Alcohol->Ester HCl HCl Water Water (H₂O) (Contaminant) Water->CarboxylicAcid

Caption: The desired esterification pathway versus the competing hydrolysis side reaction.

Section 3: Experimental Protocols

Protocol 2: General Procedure for Esterification of this compound
  • Setup: Add the alcohol (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM, approx. 0.2 M) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution. Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

References

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). Making Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Org. Synth. v100p0199. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Quora. (2022, March 9). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Common Conditions. (n.d.). Acid to Ester. Retrieved from [Link]

  • chemguide. (n.d.). Learning outcome 10.6(f). Retrieved from [Link]

Sources

Technical Support Guide: Managing Steric Hindrance in 2-Phenoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxybenzoyl chloride presents a unique synthetic challenge due to the ortho-phenoxy effect . Unlike simple benzoyl chloride, the bulky phenoxy group at the ortho position creates a "steric cone" that shields the carbonyl carbon from nucleophilic attack. Furthermore, the electronic interplay—where the phenoxy group acts as an inductive withdrawer but a resonance donor—can complicate mechanistic predictions.

This guide provides field-proven protocols to overcome these kinetic barriers. We focus on two primary reaction classes: Nucleophilic Acyl Substitution (Amide/Ester formation) and Intramolecular Friedel-Crafts Acylation (Xanthone synthesis) .

Part 1: Nucleophilic Acyl Substitution (Amide & Ester Coupling)

The Challenge: The "Ortho-Blocking" Effect

Users frequently report low yields or incomplete conversion when coupling this compound with secondary amines or bulky alcohols. The ortho-phenoxy group physically impedes the trajectory of the incoming nucleophile (Burgi-Dunitz angle), significantly raising the activation energy.

Troubleshooting & FAQs

Q1: My reaction with a secondary amine has stalled at 60% conversion after 24 hours. Should I add more acid chloride? A: Adding more reagent rarely solves a kinetic stall caused by sterics. Instead, switch to Nucleophilic Catalysis .

  • The Fix: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) .

  • The Mechanism: DMAP is small and highly nucleophilic. It attacks the hindered acid chloride to form an N-acylpyridinium intermediate. This intermediate is positively charged (highly electrophilic) and effectively "extends" the electrophilic center away from the steric bulk of the phenoxy group, allowing the amine to attack more easily.

Q2: I see a major side product that looks like the hydrolyzed acid. I’m using anhydrous DCM. A: This is likely due to moisture intrusion during long reaction times required by the steric hindrance.

  • The Fix: Increase the reaction concentration.

  • Reasoning: Intermolecular coupling is second-order (

    
    ). Hydrolysis is pseudo-first-order (dependent on trace water). By running the reaction at 0.5 M to 1.0 M  (instead of the standard 0.1 M), you favor the bimolecular coupling over hydrolysis.
    
Protocol 1: DMAP-Catalyzed Amide Coupling

Use this protocol for sterically demanding amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv) - Acts as an HCl scavenger.

  • DMAP (0.1 equiv) - Nucleophilic catalyst.

  • Dichloromethane (DCM), anhydrous.

Workflow:

  • Preparation: Dissolve the Amine, TEA, and DMAP in anhydrous DCM (Concentration ~0.5 M).

  • Addition: Cool to 0°C. Add this compound dropwise. Note: Cooling is required to control the initial exotherm of the DMAP-acyl intermediate formation.

  • Equilibration: Allow to warm to Room Temperature (RT).

  • Checkpoint (TLC/LCMS): Check at 1 hour.

    • If SM remains: Heat to reflux (40°C). The steric barrier often requires thermal activation.

  • Workup: Quench with saturated NH₄Cl. Wash with 1M HCl (to remove DMAP and unreacted amine) followed by NaHCO₃.

Part 2: Friedel-Crafts Acylation (Xanthone Synthesis)

The Challenge: Cyclization vs. Polymerization

The most valuable application of this compound is the synthesis of Xanthone (9H-xanthen-9-one) via intramolecular cyclization. The primary failure mode here is intermolecular acylation (polymerization) or incomplete ring closure.

Troubleshooting & FAQs

Q3: I am trying to cyclize this compound to xanthone using AlCl₃, but I get a complex mixture. A: AlCl₃ is often too harsh and can cause ether cleavage (de-alkylation) of the phenoxy group.

  • The Fix: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) or Polyphosphoric Acid (PPA).

  • Why: These reagents promote acylation/dehydration without the strong Lewis acidity that cleaves ethers. They also serve as the solvent, ensuring high dilution relative to the acid chloride, which favors intramolecular reaction.

Q4: How do I ensure I get the cyclic xanthone and not the intermolecular ketone? A: Control the Concentration .

  • The Principle: Intramolecular reactions (cyclization) are independent of concentration (First Order). Intermolecular reactions (oligomerization) are concentration-dependent (Second Order).

  • The Fix: If using a solvent (e.g., DCE/AlCl₃ method), use High Dilution conditions (<0.05 M) . If using PPA/Eaton's, the viscous media naturally limits diffusion, favoring the local intramolecular event.

Protocol 2: Xanthone Synthesis via Eaton's Reagent

This method avoids chlorinated solvents and harsh Lewis acids.

Reagents:

  • This compound (1.0 equiv)

  • Eaton’s Reagent (10 mL per gram of substrate)

Workflow:

  • Setup: Place Eaton’s reagent in a round-bottom flask equipped with a drying tube.

  • Addition: Add this compound in one portion at RT.

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC. The xanthone product is typically highly fluorescent under UV (254/365 nm), making it easy to distinguish from the non-fluorescent acid chloride.

  • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. The xanthone will precipitate as a solid.

  • Purification: Filter the solid. Wash with water and NaHCO₃. Recrystallize from Ethanol/Water.

Part 3: Visualizing the Pathways

Pathway 1: Catalytic Activation vs. Steric Hindrance

The following diagram illustrates how DMAP bypasses the steric cone of the phenoxy group.

ReactionPathway SM 2-Phenoxybenzoyl Chloride Steric Steric Barrier (Ortho-Phenoxy) SM->Steric Inter N-Acylpyridinium Intermediate (Highly Reactive) SM->Inter DMAP Attack (Fast) Prod Amide/Ester Product SM->Prod Direct Attack (Slow/Blocked) DMAP DMAP (Catalyst) DMAP->Inter Inter->Prod Nu Attack (Low Barrier) Nu Nucleophile (Amine/Alcohol) Nu->Prod

Caption: DMAP acts as a "steric shuttle," forming a reactive intermediate that extends the electrophilic center beyond the shielding range of the phenoxy group.

Pathway 2: Xanthone Cyclization Logic

Xanthone Start This compound Acylium Acylium Ion [Ph-O-Ph-CO]+ Start->Acylium Lewis Acid / Acid (Eaton's/AlCl3) Sigma Sigma Complex (Spiro-like transition) Acylium->Sigma Intramolecular Attack (Favored by Dilution) Polymer Polymer/Oligomer (Side Product) Acylium->Polymer Intermolecular Attack (Favored by High Conc.) Xanthone Xanthone (Cyclized Product) Sigma->Xanthone -H+ (Aromatization)

Caption: The competition between cyclization (Xanthone) and polymerization is controlled by dilution and acid strength.

Part 4: Quantitative Data & Solvent Selection

Table 1: Solvent Effects on this compound Reactivity

SolventDielectric Constant (

)
Suitability for AmidationSuitability for Friedel-CraftsNotes
Dichloromethane (DCM) 8.9High ModerateStandard choice. Good solubility, easy workup.
Tetrahydrofuran (THF) 7.5Moderate LowEther oxygen can complex Lewis acids, inhibiting Friedel-Crafts.
Acetonitrile (MeCN) 37.5High LowAccelerates nucleophilic substitution via dipolar effects but may react with strong Lewis acids.
Nitrobenzene 34.8LowHigh Classic solvent for AlCl₃ reactions; stabilizes acylium ions. Toxic/High BP.
Eaton's Reagent N/AN/AOptimal Solvent & Catalyst in one. Best for xanthone synthesis.

References

  • Mechanistic Insight into Acyl Transfer

    • Berry, D. J., et al. "Nucleophilic Catalysis in Acyl Transfer Reactions." Chemical Reviews, 2005.

  • Xanthone Synthesis Methodologies

    • Grover, P. K., Shah, G. D., & Shah, R. C. "The Grover-Shah-Shah Reaction."[2] Journal of the Chemical Society, 1955.

    • Synthesis of Xanthones: An Overview. ResearchGate Review, 2025.

  • Ortho-Substituent Effects

    • Bentley, T. W.[3] "Solvolyses of Benzoyl Chlorides." Journal of Organic Chemistry, 2011.

  • Eaton's Reagent Application

    • Eaton's Reagent in Organic Synthesis. Sigma-Aldrich Technical Bulletin.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and associated reagents before handling.

Sources

Identifying byproducts in 2-phenoxybenzoyl chloride acylation by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-phenoxybenzoyl chloride in acylation reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification of byproducts using Thin-Layer Chromatography (TLC). Our focus is to move beyond simple procedural steps and provide a deep, mechanistic understanding of the challenges you may encounter at the bench.

I. Understanding the Reaction Landscape: Key Species and Potential Pathways

The Friedel-Crafts acylation of an aromatic compound, such as anisole, with this compound is a powerful method for forming complex aryl ketones. However, the reaction is not always straightforward. Several species can be present in your reaction flask, and understanding their relative properties is crucial for accurate TLC interpretation.

The primary reaction involves the Lewis acid-catalyzed generation of an acylium ion, which then undergoes electrophilic aromatic substitution with the substrate.[1][2]

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Core reaction and potential byproduct formation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting by TLC

This section addresses common observations and questions that arise when monitoring the acylation reaction with this compound by TLC.

Q1: I see a new spot on my TLC plate that is more polar (lower Rf) than my starting material. What could it be?

A1: This is one of the most common and potentially misleading observations. While instinct might suggest it's your product, it is most likely 2-phenoxybenzoic acid , the hydrolysis product of your starting material, this compound.

  • Causality: Acyl chlorides are highly susceptible to hydrolysis, and even trace amounts of moisture in your reaction solvent, on the glassware, or from the atmosphere can cause this conversion.[3] Furthermore, the silica gel on a TLC plate is a stationary phase with surface hydroxyl groups and is often hydrated, which can hydrolyze the acyl chloride directly on the plate during spotting and development.[3] Carboxylic acids are significantly more polar than acyl chlorides due to their ability to engage in hydrogen bonding, resulting in a much lower Retention Factor (Rf).

  • Troubleshooting:

    • Confirm Identity: Spot a reference sample of 2-phenoxybenzoic acid on the same TLC plate if available.

    • Derivatization Test: To confirm if your reaction is proceeding despite the presence of the acid spot, you can take a small aliquot of the reaction mixture, quench it with a few drops of methanol, and then run a TLC. The highly reactive acyl chloride will be converted to the methyl ester, which will have a different Rf value than the starting acid.

    • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) to minimize hydrolysis.

Q2: My TLC shows a new, non-polar spot (high Rf) forming, but I also see another spot appearing close to it. What is the second spot?

A2: You are likely observing the formation of your desired acylated product along with a key byproduct. The two most probable byproducts that are relatively non-polar are xanthone and a self-acylation product .

  • Xanthone Formation: This is a very common byproduct in this reaction. It is formed via an intramolecular Friedel-Crafts acylation (cyclization) of the ether linkage onto the carbonyl group.[4][5][6] This is particularly favorable if 2-phenoxybenzoic acid is formed first via hydrolysis, as the cyclization of the acid is well-documented.[6] Xanthone is a rigid, planar, and relatively non-polar molecule, though its polarity is slightly higher than the main product due to the exposed carbonyl and ether functionalities within the fused ring system.

  • Self-Acylation: It is plausible for a molecule of this compound to acylate another molecule of itself. In this intermolecular Friedel-Crafts reaction, the phenoxy ring of one molecule acts as the nucleophile, attacking the acylium ion generated from another molecule. This would result in a large, non-polar dimeric ketone.

  • TLC Differentiation:

    • Polarity: The desired product (e.g., (4-methoxyphenyl)(2-phenoxyphenyl)methanone) is generally the least polar compound and will have the highest Rf. Xanthone is slightly more polar and will have a slightly lower Rf. The self-acylation product, being much larger, may have a similar or slightly lower Rf than the desired product, depending on the solvent system.

    • Visualization: Xanthones are known to be fluorescent.[7] When viewed under a long-wave UV lamp (365 nm), the xanthone spot may emit a distinct color (often yellow or blue), while your desired product will likely just quench the plate's fluorescence and appear as a dark spot.[7][8]

dot graph "TLC_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=record, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Logic diagram for identifying spots on a TLC plate.

Q3: The spots on my TLC plate are streaking and not well-resolved. How can I improve the separation?

A3: Streaking is often caused by spotting too much sample or by the presence of highly polar compounds, like the 2-phenoxybenzoic acid byproduct. Poor resolution means your chosen solvent system (eluent) is not optimal.

  • Causality: Overloading a TLC spot saturates the stationary phase, causing the compound to travel up the plate in a continuous streak rather than a tight band. Highly polar compounds can interact very strongly with the silica gel, also leading to tailing. If your eluent is too polar, all non-polar spots will rush to the top of the plate with little separation (high Rf). If it's not polar enough, they will all remain at the bottom (low Rf).[9]

  • Troubleshooting:

    • Dilute Your Sample: Before spotting, dilute the reaction aliquot significantly in a solvent like dichloromethane or ethyl acetate.

    • Optimize Eluent: The goal is to have the Rf of your main product around 0.3-0.4 for the best resolution.

      • If spots are too high: Decrease the polarity of your eluent (e.g., move from 15% Ethyl Acetate in Hexane to 10% or 5%).[10]

      • If spots are too low: Increase the polarity of your eluent (e.g., move from 10% to 15% or 20% Ethyl Acetate in Hexane).

    • Add Acetic Acid: If you are primarily concerned with the carboxylic acid spot, adding a very small amount (e.g., 1%) of acetic acid to the eluent can improve the spot shape by suppressing the deprotonation of the acid on the silica plate.

III. Standardized Protocol: TLC Monitoring

This protocol provides a robust starting point for monitoring your acylation reaction.

Experimental Protocol
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate (ideally with a fluorescent indicator, F254).[11]

  • Sample Preparation:

    • Reaction Mixture (Rxn): Withdraw a small aliquot (e.g., with a glass capillary) from the reaction and dilute it in ~0.5 mL of dichloromethane.

    • Starting Material (SM): Prepare a dilute solution of this compound in dichloromethane.

    • Co-Spot (Co): This will be a combined spot of both the SM and Rxn samples.

  • Spotting: On the origin line, carefully spot the three samples: SM on the left, Co in the middle, and Rxn on the right. Keep the spots small (1-2 mm diameter). Allow the solvent to fully evaporate between applications.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 10% Ethyl Acetate in Hexanes ). The eluent level must be below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a short-wave UV lamp (254 nm).[8] Aromatic compounds will appear as dark spots. Circle them lightly with a pencil.

    • If available, visualize under a long-wave UV lamp (365 nm) to check for fluorescence, which may indicate xanthone.

    • (Optional) Place the plate in an iodine chamber. Organic compounds will appear as brown or yellow-brown spots. This can help visualize non-UV active species.

Data Presentation: Expected TLC Results

The following table provides a guide to interpreting your TLC plate, based on the principles of polarity and common byproducts.

Compound NameRole in ReactionExpected Rf Range (10% EtOAc/Hexane)Appearance under UV Light (254 nm)
Desired Product Product0.4 - 0.5Dark Spot (Quenching)
This compound Starting Material0.5 - 0.6Dark Spot (Quenching)
Xanthone Byproduct0.3 - 0.4Dark Spot (Quenching), may fluoresce at 365 nm
Self-Acylation Product Byproduct0.4 - 0.5 (similar to product)Dark Spot (Quenching)
2-Phenoxybenzoic Acid Hydrolysis Byproduct0.0 - 0.1 (may streak)Dark Spot (Quenching)

Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and exact solvent composition.

IV. References

  • ResearchGate. (n.d.). TLC plates under UV illumination lamp with wavelengths 254 and 366 nm... [Image]. Retrieved from ResearchGate.

  • Amanatie, A., Jumina, J., & Hanafi, M. (2013). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Indonesian Journal of Applied Chemistry, 15(2).

  • Neliti. (n.d.). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Retrieved from [Link]

  • Amanatie, A., Jumina, & Mustofa. (2012). Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst. Indonesian Journal of Chemistry, 12(1), 35-38.

  • Miles, T. (2016, September 20). Yes, You Can Pick the Right TLC Plate – Part II. Miles Scientific. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]

  • Huang, Y. L., Chen, C. C., Chen, Y. J., Huang, R. L., & Shieh, B. J. (2001). Three xanthones and a benzophenone from Garcinia mangostana. Journal of Natural Products, 64(7), 903–906.

  • ScienceMadness Discussion Board. (2007, January 7). Acyl chloride on TLC. Retrieved from [Link]

  • Zeng, X., et al. (2025). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Asian Journal of Organic Chemistry, 14(12).

  • Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.

  • Zard, S. Z. (2018). The Xanthate Route to Ketones: When the Radical Is Better than the Enolate. Accounts of Chemical Research, 51(8), 1946-1955.

  • Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Retrieved from [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.

  • Nagasawa, K., et al. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(108), 63037-63064.

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Clark, J. (n.d.). The Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

Sources

Technical Guide: Base Selection for 2-Phenoxybenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.2 | Last Updated: February 2026 Scope: Optimization of acylation reactions involving 2-phenoxybenzoyl chloride. Target Audience: Medicinal Chemists, Process Chemists.

Introduction: The Ortho-Effect Challenge

This compound presents a specific challenge in nucleophilic acyl substitution: ortho-substitution . The phenoxy group at the 2-position exerts significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the ether linkage can adopt conformations that electronically deactivate the carbonyl via resonance, while inductively activating it.

Success depends not just on neutralizing the HCl byproduct, but on catalyzing the attack . Standard bases (like Triethylamine) often fail to drive the reaction to completion with hindered nucleophiles, leading to hydrolysis and low yields. This guide outlines the decision logic for selecting the correct base system.

Critical Decision Matrix: Selecting the Right Base

Do not default to TEA/DCM. Use this matrix to select the base based on your specific nucleophile and reaction constraints.

Base SystemPrimary UtilityMechanism of ActionRecommended ForContraindications
Pyridine (Solvent/Base) Standard Forms reactive N-acylpyridinium intermediate; acts as solvent.Most alcohols, phenols, and unreactive amines.Acid-sensitive substrates (pyridine HCl is acidic).
DMAP (0.1 eq) + TEA Catalytic Nucleophilic Catalysis. Forms a hyper-reactive N-acylpyridinium salt.Sterically hindered alcohols/amines; this compound specifically.Substrates prone to racemization (not an issue here).
Na₂CO₃ / NaOH (aq) Schotten-Baumann Interfacial reaction. Base stays in aqueous phase; scavenges HCl.[1]Robust amines; Scale-up; Simple workup.Hydrolysis-sensitive acid chlorides (must work fast).
DIPEA (Hünig's Base) Solubility Proton scavenger only. Non-nucleophilic due to sterics.Highly soluble substrates in DCM/THF; when nucleophile is basic enough on its own.Slow reactions (does not catalyze attack).
Visualizing the Logic: Base Selection Workflow

The following diagram illustrates the decision process for choosing a base system based on nucleophile type and steric constraints.

BaseSelection Start Substrate: this compound NucType Identify Nucleophile Start->NucType Amine Amine (R-NH2) NucType->Amine Alcohol Alcohol/Phenol (R-OH) NucType->Alcohol AmineSterics Is the Amine Hindered? Amine->AmineSterics AlcoholType Primary or Secondary/Tertiary? Alcohol->AlcoholType Schotten Use Schotten-Baumann (NaOH/DCM) AmineSterics->Schotten No (Primary/Linear) Pyridine Use Pyridine (Solvent & Base) AmineSterics->Pyridine Yes (Aniline/Bulky) StandardEster DCM + TEA AlcoholType->StandardEster Primary (Unlikely to work well) CatEster DCM + TEA + DMAP (10 mol%) AlcoholType->CatEster Secondary/Phenol/Hindered StandardEster->CatEster If conversion < 50%

Figure 1: Decision tree for selecting the optimal base system based on nucleophile reactivity and steric hindrance.

Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 60% conversion. Adding more acid chloride doesn't help.

  • Diagnosis: The "Ortho-Effect." The 2-phenoxy group creates a "conformation lock," making the carbonyl carbon difficult to access.

  • Solution: You need a Nucleophilic Catalyst .[2] Switch from TEA to Pyridine (as solvent) or add 10 mol% DMAP (4-Dimethylaminopyridine) to your TEA/DCM mixture. DMAP attacks the acid chloride to form a tightly bound, highly reactive intermediate that is less sterically sensitive than the free acid chloride [1].

Q2: I see a major impurity spot on TLC that is not the product or starting material.

  • Diagnosis: Hydrolysis. This compound hydrolyzes to 2-phenoxybenzoic acid if moisture is present. This is common if the reaction is too slow (see Q1).

  • Solution:

    • Dry all solvents (DCM/THF) over molecular sieves.

    • Increase the reaction rate using DMAP to outcompete water.

    • Check your base: If using Pyridine, ensure it is dry (distilled over KOH or stored on sieves).

Q3: During workup, I have a persistent emulsion.

  • Diagnosis: If using Pyridine or Schotten-Baumann conditions, the formation of surfactant-like amides or fine salts can cause emulsions.

  • Solution:

    • Acid Wash: If using Pyridine, wash the organic layer with 1M HCl (or 10% Citric Acid if product is acid-sensitive) to protonate and remove the pyridine into the aqueous layer.

    • Brine: Saturate the aqueous layer with NaCl.

    • Filtration: Filter the biphasic mixture through a Celite pad to break surface tension before separation.

Advanced Protocols
Protocol A: DMAP-Catalyzed Esterification (The "Gold Standard" for this Substrate)

Best for: Reacting this compound with secondary alcohols or phenols.

Reagents:

  • This compound (1.1 equiv)

  • Alcohol/Phenol (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv) - Acts as the proton scavenger

  • DMAP (0.1 equiv) - Acts as the catalyst[2]

  • DCM (Anhydrous) [0.2 M concentration]

Step-by-Step:

  • Dissolve: In a flame-dried flask under N₂, dissolve the Alcohol, TEA, and DMAP in anhydrous DCM.

  • Cool: Cool the mixture to 0°C. Note: While the phenoxy group adds bulk, cooling is still required to prevent side reactions during the initial exothermic addition.

  • Add: Add this compound dropwise (neat or dissolved in minimal DCM).

  • Warm: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Monitor: Check TLC. If unreacted acid chloride remains (check by quenching an aliquot with MeOH and looking for the methyl ester), add 0.1 equiv more acid chloride.

  • Workup: Dilute with DCM. Wash with 1M HCl (removes TEA/DMAP), then Sat. NaHCO₃ (removes benzoic acid byproduct), then Brine. Dry over Na₂SO₄.

Protocol B: Schotten-Baumann Conditions

Best for: Reacting with simple amines (e.g., benzylamine) on a larger scale.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • NaOH (10% aqueous solution, 2.5 equiv)

  • DCM or Toluene

Step-by-Step:

  • Biphasic Setup: Dissolve the amine in DCM. Add the 10% NaOH solution.[3] The mixture will be two layers.

  • Add: Add this compound dropwise to the vigorously stirring biphasic mixture at 0°C.

  • React: Stir vigorously at RT for 2 hours. Vigorous stirring is critical to increase the interfacial surface area.

  • Workup: Separate layers. The product is in the DCM. The HCl byproduct is trapped as NaCl in the water. Wash organic layer with water and brine.

Visualizing the Mechanism: Nucleophilic Catalysis

Why does DMAP work when TEA fails? DMAP attacks the carbonyl to form an acyl-pyridinium ion. This intermediate is positively charged (highly electrophilic) and the DMAP is a better leaving group than the original Chloride, facilitating the attack of the hindered alcohol.

DMAP_Mechanism AcidCl 2-Phenoxybenzoyl Chloride Intermediate N-Acylpyridinium Salt (Active Species) AcidCl->Intermediate + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Intermediate Attacks Carbonyl Product Ester Product Intermediate->Product + Alcohol - DMAP Alcohol Alcohol (Nucleophile) Alcohol->Product Product->DMAP Regenerates Catalyst Base TEA (Auxiliary Base) Salt TEA-HCl Base->Salt Traps HCl

Figure 2: The catalytic cycle of DMAP. Note that DMAP is regenerated, while TEA acts as the stoichiometric "sink" for the HCl byproduct.

References
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Link

  • Sano, T. (1999).[4] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. Link

  • Valgimigli, L., et al. (2020). Measurement of the Bond Dissociation Enthalpies of Solvents and Reagents. Journal of Organic Chemistry.

Sources

Technical Support Center: Scaling Up Reactions Involving 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up reactions that utilize 2-phenoxybenzoyl chloride. Our focus is on anticipating challenges, providing actionable solutions, and ensuring the integrity and safety of your chemical processes.

Safety First: Handling this compound at Scale

Before initiating any scale-up chemistry, a thorough risk assessment is mandatory.[1] this compound is a corrosive and moisture-sensitive acylating agent.[2]

  • Hazards : It causes severe skin burns and eye damage.[3][4][5] It is harmful if swallowed, inhaled, or in contact with skin.[3][4][6] Upon contact with moisture, it hydrolyzes to form 2-phenoxybenzoic acid and corrosive hydrogen chloride (HCl) gas.[5][7][8]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), protective clothing, and eye/face protection.[3][4][6] Work should be conducted in a well-ventilated fume hood.[5]

  • Handling : Use flame-dried glassware and operate under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[9] Additions should be performed slowly and in a controlled manner to manage exothermic reactions.

  • Spills : Neutralize spills with an appropriate agent like sodium bicarbonate and absorb with an inert material (sand, diatomite).[3] Do not use water.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an acyl chloride derivative of 2-phenoxybenzoic acid.[2] Its bifunctional nature, containing both a reactive acyl chloride and a stable phenoxy ether linkage, makes it a valuable intermediate in organic synthesis. It is frequently used as an acylating agent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, often through reactions like Friedel-Crafts acylation or ester/amide formation.[2]

Q2: Why is this compound so sensitive to moisture?

A2: Like all acyl chlorides, the carbonyl carbon in this compound is highly electrophilic.[7][10] This is due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[10][11] Water, although a weak nucleophile, readily attacks this electrophilic carbon.[10][12] This leads to a nucleophilic acyl substitution reaction where the chloride, an excellent leaving group, is displaced, resulting in the formation of the corresponding carboxylic acid (2-phenoxybenzoic acid) and HCl.[7][13] This side reaction consumes your starting material and complicates purification.

Q3: What are the best practices for storing and handling this compound?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong bases, alcohols, and amines.[5] The storage area should be designated for corrosive materials. It is often recommended to store it under an inert atmosphere to prolong its shelf life and maintain its reactivity.[5]

Q4: Which solvents are recommended for reactions with this compound?

A4: The choice of solvent is critical and must be anhydrous. Common choices for reactions like Friedel-Crafts acylation include non-polar, aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or chlorobenzene.[14][15] For other applications, solvents like diethyl ether, toluene, and tetrahydrofuran (THF) can be used, provided they are rigorously dried. Always ensure the solvent is inert to the reaction conditions and reagents.

SolventBoiling Point (°C)Common Drying AgentNotes
Dichloromethane (DCM)39.6CaH₂Common for Friedel-Crafts; volatile.[14]
1,2-Dichloroethane (DCE)83.5CaH₂Higher boiling point, useful for elevated temperatures.[15]
Toluene110.6Na/benzophenoneGood for higher temperatures; can be used in synthesis.[16]
Tetrahydrofuran (THF)66Na/benzophenoneMust be free of peroxides; can coordinate to Lewis acids.
Troubleshooting Guide for Scale-Up Reactions

This section addresses specific problems encountered during the scale-up process.

Q5: My reaction is sluggish or fails to initiate. What are the likely causes?

A5: This is a common scale-up issue often traced back to fundamental parameters.

  • Moisture Contamination : This is the most frequent culprit. On a larger scale, the surface area of glassware and the volume of solvents and reagents are greater, increasing the chances for atmospheric moisture exposure. The acyl chloride is likely hydrolyzing before it can react.[9]

    • Solution : Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before and during the reaction.

  • Reagent/Catalyst Quality : The purity of this compound itself, as well as any catalysts (e.g., AlCl₃ for Friedel-Crafts), is paramount.

    • Solution : Use freshly opened or properly stored anhydrous Lewis acids.[17] If you synthesized the this compound, ensure it was properly purified and is free of residual starting acid or chlorinating agents.

  • Insufficient Mixing : As the reaction volume increases, ensuring homogeneity becomes more challenging.

    • Solution : Employ efficient overhead mechanical stirring. Magnetic stirring is often inadequate for large, thick slurries. Ensure the stir shaft and impeller are appropriately sized for the vessel.

Q6: I'm observing a low yield of my desired product. Where should I investigate?

A6: Low yield points to competing side reactions or losses during work-up.

  • Uncontrolled Exotherm : Many reactions involving acyl chlorides, particularly Friedel-Crafts acylations, are highly exothermic.[17] An uncontrolled temperature spike can lead to thermal decomposition of starting materials or products and promote side reactions.[18]

    • Solution : Control the rate of addition of the acyl chloride to the reaction mixture using a dropping funnel or a syringe pump. Monitor the internal reaction temperature with a thermocouple. Use an appropriately sized cooling bath (ice/water, ice/brine) to maintain the target temperature.

  • Side Reactions : In Friedel-Crafts reactions, issues like polysubstitution can occur if the stoichiometry is not carefully controlled.[19]

    • Solution : Maintain precise stoichiometric control. Often, adding the aromatic substrate to the acyl chloride-Lewis acid complex can help minimize side reactions.

  • Losses During Work-up/Purification : Transferring and purifying large quantities of material can lead to significant mechanical losses. The choice of purification method is also critical.

    • Solution : Plan the work-up carefully. For large-scale reactions, direct crystallization of the product from the reaction mixture or after a simple extraction is preferable to chromatography, which can be costly and time-consuming.[20]

Q7: How can I effectively monitor the reaction progress when my acyl chloride starting material hydrolyzes on a TLC plate?

A7: This is a classic problem with reactive intermediates. Direct TLC analysis of the reaction mixture is often misleading because the acyl chloride reacts with the silica gel.[9]

  • Quench Aliquot Method : This is the standard approach.

    • Solution : Withdraw a small aliquot (a few drops) from the reaction mixture and immediately quench it in a vial containing a nucleophile like methanol.[21] This rapidly converts the unreacted this compound into the stable methyl 2-phenoxybenzoate. You can then run a TLC of this quenched sample. The spot for the methyl ester will be distinct from the starting carboxylic acid and the final product, allowing you to track the disappearance of the acyl chloride.

  • Spectroscopic Methods : For well-equipped labs, in-situ monitoring is an option.

    • Solution : Techniques like ReactIR (FT-IR) can monitor the disappearance of the acyl chloride carbonyl stretch (~1780-1815 cm⁻¹) and the appearance of the product carbonyl stretch. NMR can also be used to monitor the reaction progress on aliquots.[22]

Q8: My final product is contaminated with 2-phenoxybenzoic acid. How can I remove it?

A8: This impurity arises from the inevitable, albeit hopefully minor, hydrolysis of the acyl chloride.

  • Solution : The most effective way to remove the acidic impurity is with a basic wash during the aqueous work-up. After quenching the reaction, extract the product into an organic solvent (e.g., DCM, Ethyl Acetate). Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Multiple washes may be necessary. Follow with a water wash and a brine wash before drying and concentrating.

Visualized Workflows and Protocols
Troubleshooting Decision Tree for Low Product Yield

This diagram provides a logical path to diagnose common issues in reactions involving this compound.

Troubleshooting start Problem: Low or No Product Yield q1 Was the reaction performed under strictly anhydrous conditions? start->q1 a1_no No q1->a1_no No q2 Is the this compound of high purity and reactivity? q1->q2 Yes a1_yes Yes sol1 Solution: - Flame/oven-dry all glassware. - Use anhydrous solvents. - Maintain inert atmosphere (N2/Ar). a1_no->sol1 a2_no No q2->a2_no No q3 Was the reaction temperature controlled effectively? q2->q3 Yes a2_yes Yes sol2 Solution: - Use freshly prepared/purchased reagent. - Check for signs of hydrolysis (e.g., presence of benzoic acid). - Use high-purity catalysts. a2_no->sol2 a3_no No q3->a3_no No q4 Is the work-up and purification procedure optimized for scale? q3->q4 Yes a3_yes Yes sol3 Solution: - Use slow, controlled addition. - Monitor internal temperature. - Employ adequate cooling. a3_no->sol3 a4_no No q4->a4_no No sol4 Solution: - Minimize transfers. - Favor crystallization over chromatography. - Perform basic wash to remove acid impurities. a4_no->sol4

Caption: Troubleshooting common causes of low yield.

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes the synthesis from 2-phenoxybenzoic acid using oxalyl chloride, adapted for a 100g scale.[14]

Reagents & Equipment:

  • 2-Phenoxybenzoic acid (100 g, 0.467 mol)

  • Oxalyl chloride (51 mL, 0.584 mol, 1.25 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 mL, catalytic)

  • Anhydrous Dichloromethane (DCM) (1 L)

  • 2 L three-neck round-bottom flask, overhead stirrer, condenser, N₂ inlet, dropping funnel.

Procedure:

  • Setup : Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is flame-dried.

  • Charging : Charge the flask with 2-phenoxybenzoic acid and anhydrous DCM (800 mL). Begin vigorous overhead stirring to create a slurry.

  • Catalyst Addition : Add the catalytic DMF via syringe.

  • Cooling : Cool the mixture to 0 °C using an ice/water bath.

  • Reagent Addition : Add the oxalyl chloride to the dropping funnel. Add it dropwise to the stirred slurry over 60-90 minutes. Maintain the internal temperature below 10 °C. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[14] Vent the off-gas through a scrubber (e.g., containing a dilute NaOH solution).

  • Reaction : After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The mixture should become a clear, pale-yellow solution.[14]

  • Work-up : Carefully concentrate the solution under reduced pressure using a rotary evaporator to remove the excess oxalyl chloride and DCM. The HCl and SO₂ byproducts are volatile and will be removed during this process.[7]

  • Isolation : The crude this compound is obtained as an oil or low-melting solid.[23] It is often of sufficient purity to be used directly in the next step.[14] For higher purity, vacuum distillation can be performed, but care must be taken to avoid thermal decomposition.

Process Flow for Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_glass Flame-Dry Glassware prep_reagents Measure Anhydrous Reagents & Solvents prep_glass->prep_reagents charge_reactor Charge Reactor with Acid & DCM prep_reagents->charge_reactor cool Cool to 0 °C charge_reactor->cool add_reagent Slowly Add Oxalyl Chloride cool->add_reagent react_rt Stir at Room Temp (12-16h) add_reagent->react_rt concentrate Concentrate via Rotary Evaporation react_rt->concentrate isolate Isolate Crude Product concentrate->isolate purify Optional: Vacuum Distillation isolate->purify

Caption: Key stages in the scale-up synthesis of this compound.

Protocol 2: Large-Scale Friedel-Crafts Acylation

This protocol provides a general method for acylating an aromatic substrate (e.g., toluene) with this compound.

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃) (75 g, 0.56 mol, 1.2 equiv)

  • This compound (108.5 g, 0.467 mol, 1.0 equiv)

  • Anhydrous Toluene (500 mL, substrate and solvent)

  • Anhydrous Dichloromethane (DCM) (500 mL)

  • 3 L multi-neck flask, overhead stirrer, N₂ inlet, thermocouple, dropping funnel.

Procedure:

  • Setup : Assemble the reactor under a nitrogen atmosphere.

  • Catalyst Slurry : In the main flask, create a slurry of anhydrous AlCl₃ in DCM (500 mL). Cool the mixture to 0 °C.[17]

  • Acylium Ion Formation : In the dropping funnel, dissolve the this compound in anhydrous toluene (500 mL). Add this solution dropwise to the AlCl₃ slurry over 90-120 minutes. Maintain the internal temperature between 0-5 °C. The formation of the acylium ion complex is exothermic.[17][19]

  • Reaction : After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by a quenched TLC/LC-MS sample.

  • Quenching : This is a highly exothermic and potentially hazardous step at scale. Cool the reaction mixture back down to 0 °C. Very slowly and carefully, add crushed ice to the vigorously stirred mixture portion-wise, ensuring the internal temperature does not exceed 20 °C. Large amounts of HCl gas will evolve.

  • Work-up : Once the quench is complete, add 1 M HCl (aqueous) to dissolve any remaining aluminum salts. Transfer the mixture to a large separatory funnel. Separate the layers.

  • Extraction & Wash : Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution (to remove any 2-phenoxybenzoic acid), and finally, brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl ketone product.

  • Purification : The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by vacuum distillation if it is a liquid.

References
  • ITW Reagents. (2025, July 15). Safety data sheet.
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  • Organic Syntheses. (2025, March 16). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
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  • TCI Chemicals. (2025, January 16). SAFETY DATA SHEET.
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  • PMC. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
  • ResearchGate. (2025, December 15). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones.
  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
  • Quora. (2022, March 9). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?
  • Fisher Scientific. (n.d.). 4-Phenoxybenzoyl chloride - SAFETY DATA SHEET.
  • PENTA. (2025, March 26). Benzoyl chloride.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • Sigma-Aldrich. (2024, June 23). SAFETY DATA SHEET.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination.
  • chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
  • Vanderbilt University. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • CymitQuimica. (n.d.). CAS 40501-36-8: this compound.
  • PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
  • Google Patents. (1998, July 22). Process for the preparation of chloro-benzoyl chlorides.
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  • PMC. (n.d.). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry.
  • Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep.
  • chemguide. (n.d.). Learning outcome 10.6(f).
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  • Google Patents. (2006, June 9). Patent Application Publication (10) Pub. No.: US 2006/0281948 A1.

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Validation & Comparative

A Mechanistic and Performance Deep-Dive: 2-Phenoxybenzoyl Chloride in the Acyl Halide Family

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the vast landscape of organic synthesis, acyl halides stand as a cornerstone for the introduction of acyl groups. Their high reactivity makes them indispensable reagents in the synthesis of esters, amides, and in Friedel-Crafts acylations, which are fundamental transformations in drug discovery and materials science. Among the diverse array of acyl halides, 2-phenoxybenzoyl chloride presents a unique combination of steric and electronic properties that modulate its reactivity in a distinct manner compared to its more common counterparts like benzoyl chloride, acetyl chloride, and oxalyl chloride. This guide provides a comprehensive mechanistic comparison, supported by experimental data, to elucidate the nuanced performance of this compound for researchers, scientists, and drug development professionals.

The Unique Profile of this compound: A Story of Steric Hindrance and Electronic Influence

The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). Substituents on the acyl group can significantly influence this reactivity through a combination of electronic and steric effects. In the case of this compound, the bulky phenoxy group at the ortho position plays a pivotal role.

Steric Hindrance: The most significant factor governing the reactivity of this compound is the steric hindrance imposed by the ortho-phenoxy group. This bulky substituent physically obstructs the trajectory of incoming nucleophiles, increasing the activation energy of the nucleophilic attack on the carbonyl carbon. This steric impediment leads to a generally lower reaction rate compared to the unsubstituted benzoyl chloride. Studies on ortho-substituted benzoyl chlorides have consistently shown a decrease in reaction rates. For instance, in the solvolysis of nitro-substituted benzoyl chlorides, the ortho-isomer reacts about ten times slower than the para-isomer in many solvents, a direct consequence of the steric hindrance from the ortho-nitro group. A similar, if not more pronounced, effect is anticipated for the even bulkier phenoxy group.

Electronic Effects: The phenoxy group also exerts electronic effects on the benzoyl chloride moiety. It has a -I (inductive) effect, withdrawing electron density from the benzene ring, and a +R (resonance) effect, donating electron density to the ring. While the inductive effect would slightly increase the electrophilicity of the carbonyl carbon, the resonance effect, which delocalizes the lone pairs of the ether oxygen into the aromatic system, can partially counteract this. However, due to the ortho position, the optimal orbital overlap for resonance may be hindered, making the inductive effect more influential in modulating the electrophilicity of the carbonyl carbon.

Comparative Reactivity Analysis: A Quantitative Perspective

While specific kinetic data for this compound is not extensively available in the public domain, we can draw valuable insights from comparative studies on related substituted benzoyl chlorides. The reactivity of acyl halides generally follows the order: Aliphatic Acyl Chlorides > Aromatic Acyl Chlorides. Within aromatic acyl chlorides, electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it. However, for ortho-substituted benzoyl chlorides, steric effects often dominate.

Acyl HalideStructureRelative Rate of Hydrolysis (Approximate)Key Mechanistic Features & Performance Notes
Acetyl Chloride CH₃COClVery FastHighly reactive due to the electron-donating methyl group being a poor resonance donor and the high electrophilicity of the carbonyl carbon. Reactions are often vigorous and require cooling.[1]
Oxalyl Chloride (COCl)₂Very FastExtremely reactive, often used for the conversion of carboxylic acids to acyl chlorides under mild conditions. Decomposes to gaseous byproducts (CO, CO₂, HCl), simplifying workup.[2]
Benzoyl Chloride C₆H₅COClFastThe phenyl group's resonance delocalization slightly reduces the electrophilicity of the carbonyl carbon compared to acetyl chloride, making it less reactive but more selective.[3]
p-Phenoxybenzoyl Chloride p-(C₆H₅O)C₆H₄COClModerateThe para-phenoxy group has a net electron-donating effect via resonance, which deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzoyl chloride. Methanolysis studies show it reacts slower than benzoyl chloride.[4][5]
This compound o-(C₆H₅O)C₆H₄COClSlowThe ortho-phenoxy group introduces significant steric hindrance, which is the dominant factor in its reduced reactivity. The electronic effects are secondary to the steric impediment.

Table 1: Comparative Reactivity of Selected Acyl Halides.

Experimental Protocols: Synthesis and Application

To provide a practical context for the discussed reactivity, this section outlines detailed experimental protocols for the synthesis of a phenoxy-substituted benzoyl chloride and its subsequent use in a common acylation reaction, alongside a standard protocol for benzoyl chloride for comparison.

Protocol 1: Synthesis of 2-Phenoxymethylbenzoyl Chloride

This protocol describes the synthesis of a structurally related analogue to this compound, illustrating the general procedure for preparing such compounds from the corresponding carboxylic acid.

Workflow for Synthesis of 2-Phenoxymethylbenzoyl Chloride

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 2-Phenoxymethylbenzoic Acid D Heat to Reflux (3 hours) A->D B Thionyl Chloride B->D C 1,2-Dichloroethane C->D E Remove Volatiles in Vacuo D->E F Crystallization E->F G 2-Phenoxymethylbenzoyl Chloride (Product) F->G

Caption: Synthesis of 2-phenoxymethylbenzoyl chloride from its carboxylic acid.

Step-by-Step Methodology:

  • A mixture of 72 g (0.32 mol) of 2-phenoxymethylbenzoic acid, 56 g (0.47 mol) of thionyl chloride, and 300 ml of 1,2-dichloroethane is prepared in a suitable reaction vessel equipped with a reflux condenser and a gas outlet to a scrubber.[6]

  • The mixture is heated to reflux and maintained at this temperature for 3 hours.[6]

  • After the reaction is complete, the volatile components (excess thionyl chloride and the solvent) are removed under reduced pressure.[6]

  • The resulting crude product, a dark oil, is allowed to crystallize to yield 2-phenoxymethylbenzoyl chloride (Yield: 79 g).[6]

Protocol 2: Comparative Esterification - Synthesis of Phenyl Benzoate

This protocol provides a standard Schotten-Baumann procedure for the synthesis of an ester from a phenol and an acyl chloride. This can be adapted for a comparative study between this compound and benzoyl chloride.

Workflow for Schotten-Baumann Esterification

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation A Phenol in aq. NaOH C Vigorous Shaking/Stirring (15-30 min) A->C B Acyl Chloride (e.g., Benzoyl Chloride or this compound) B->C D Precipitation of Solid Ester C->D E Filtration & Washing D->E F Recrystallization (Purification) E->F G Pure Phenyl Ester Product F->G

Caption: General workflow for the synthesis of phenyl esters via the Schotten-Baumann reaction.

Step-by-Step Methodology:

  • Dissolve the phenol in a 10% aqueous sodium hydroxide solution in a flask.[7]

  • Add the acyl chloride (e.g., benzoyl chloride) to the flask.[7]

  • Stopper the flask and shake vigorously for about 15 minutes. The solid ester product will precipitate.[8]

  • Collect the solid product by filtration, wash it thoroughly with water, and then with a dilute sodium carbonate solution to remove any unreacted acid chloride and phenol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ester.

Expected Outcome of Comparison: When comparing the reaction of benzoyl chloride and this compound in this protocol under identical conditions (temperature, concentration, and time), it is anticipated that the yield of the corresponding ester from this compound will be significantly lower. To achieve a comparable yield, the reaction with this compound would likely require more forcing conditions, such as elevated temperatures and longer reaction times, to overcome the steric hindrance.

Mechanistic Implications and Practical Considerations

The reduced reactivity of this compound is a double-edged sword. While it may be a disadvantage in reactions where high reactivity is desired, it can be beneficial in situations requiring greater selectivity. The lower reactivity can help to prevent unwanted side reactions with sensitive functional groups present in a complex molecule.

Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction mechanism for all acyl chlorides is nucleophilic acyl substitution. This proceeds through a two-step addition-elimination pathway.

Mechanism of Nucleophilic Acyl Substitution

cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination A Acyl Chloride + Nucleophile B Tetrahedral Intermediate A->B Nucleophilic Attack C Tetrahedral Intermediate D Product + Chloride Ion C->D Leaving Group Departure

Caption: The two-step addition-elimination mechanism of nucleophilic acyl substitution.

For this compound, the steric bulk of the ortho-substituent raises the energy of the tetrahedral intermediate, thereby increasing the activation energy of the first step (nucleophilic addition), which is often the rate-determining step.

Conclusion

This compound occupies a unique niche within the family of acyl halides. Its reactivity is significantly attenuated by the steric hindrance of the ortho-phenoxy group, making it a less reactive but potentially more selective acylating agent than its unsubstituted or para-substituted counterparts. For researchers and process chemists, understanding this interplay of steric and electronic effects is crucial for selecting the appropriate acyl halide for a specific synthetic challenge. While its reduced reactivity may necessitate more forcing reaction conditions, it can also be leveraged to achieve greater control in complex syntheses. This guide provides a foundational understanding to aid in the rational design of synthetic routes utilizing this and other sterically hindered acyl halides.

References

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025, October 17). American Journal of Applied Science and Technology.
  • Ferreira, P. C., Kiyan, N. Z., Miyata, Y., & Miller, J. (1976). Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (14), 1648-1651.
  • Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Process for the preparation of E-oximethers from phenylglyoxylic acid esters. (n.d.). Google Patents.
  • Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Making esters. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis and analysis of amides. (n.d.).
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal.
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011, July 28). PMC.
  • Oxalyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011, July 28). National Institutes of Health. Retrieved from [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2025, October 16).
  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. (2025, March 16). Organic Syntheses.
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
  • Comparing Rate of Hydrolysis of Acyl halides. (2021, September 14). Chemistry Stack Exchange.
  • Application Notes and Protocols: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride. (n.d.). Benchchem.
  • Benzoyl chloride: Human health tier II assessment. (2014, November 27). Australian Government Department of Health and Aged Care.
  • Kinetics of the reaction of benzoyl chloride with alkali-metal azides in a solvent of low polarity. (1985, October 1). OSTI.GOV.
  • BENZOYL CHLORIDE. (n.d.).
  • Benzoyl chloride | C6H5COCl | CID 7412. (n.d.). PubChem. Retrieved from [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
  • Benzoyl Chloride | List of Frontiers open access articles. (n.d.). Frontiers.

Sources

Confirming product identity in 2-phenoxybenzoyl chloride reactions via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Structural Validation of Acid Chlorides in Xanthone Precursor Synthesis

Executive Summary: The Analytical Challenge

2-Phenoxybenzoyl chloride is a critical intermediate in the synthesis of xanthones, acridones, and various non-steroidal anti-inflammatory drugs (NSAIDs). However, its characterization presents a specific paradox in organic synthesis: the more reactive the intermediate, the harder it is to validate without altering it.

In drug development pipelines, confirming the complete conversion of 2-phenoxybenzoic acid to its acid chloride is the " go/no-go " decision point before expensive cyclization steps. Relying solely on thin-layer chromatography (TLC) is risky due to the rapid hydrolysis of the chloride on silica gel, often leading to false negatives (appearing as the starting acid).

This guide objectively compares Nuclear Magnetic Resonance (NMR) against Infrared (IR) and Mass Spectrometry (MS), establishing NMR as the definitive, self-validating standard for confirming product identity—provided specific protocols are followed to prevent in-tube hydrolysis.

Strategic Comparison: NMR vs. Alternatives

While NMR is the gold standard for structural resolution, it is resource-intensive. The table below compares its efficacy against common alternatives for this specific molecule.

Table 1: Analytical Method Performance Matrix
Feature

H /

C NMR
FT-IR (ATR) LC-MS / GC-MS
Primary Identifier Structural connectivity & purityFunctional group conversion (-COOH

-COCl)
Molecular weight (MW)
Specificity High. Distinguishes product from dimerized anhydride impurities.Medium. Strong signal, but anhydride/chloride overlap is possible.Low (Direct). Acid chlorides often hydrolyze or methylate in the source.
Sample Integrity Vulnerable. Requires strictly anhydrous solvents (CDCl

).
Robust. Neat analysis minimizes hydrolysis risk.Variable. Usually requires derivatization (e.g., to methyl ester) to be stable.
Key Diagnostic Loss of -OH peak (>11 ppm); Downfield shift of ortho-protons.Carbonyl shift: ~1690 cm

(Acid)

~1775 cm

(Chloride).
Parent ion often absent; typically detects hydrolyzed acid or methyl ester.
Verdict Definitive Validation. Rapid Process Check. Confirmation of Mass only (via derivative).

Deep Dive: NMR Analysis of this compound

To confidently identify this compound, one must look for specific spectral changes relative to the starting material, 2-phenoxybenzoic acid.

A. The Mechanistic Shift ( H NMR)

The conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl) introduces a highly electronegative chlorine atom. This impacts the chemical environment of the aromatic ring through inductive effects and magnetic anisotropy .

  • The "Smoking Gun" (Loss of Signal):

    • Starting Material: 2-Phenoxybenzoic acid exhibits a broad singlet between 11.0 – 13.0 ppm (carboxylic -OH).

    • Product: This peak must be completely absent . Any residual signal here indicates incomplete reaction or hydrolysis.

  • The Ortho Effect (Shift of Signal):

    • The proton ortho to the carbonyl group (H-6 position) is the most sensitive reporter.

    • Acid Shift: ~8.10 ppm (doublet).

    • Chloride Shift: Typically shifts downfield to ~8.25 – 8.35 ppm . The -COCl group is more electron-withdrawing than -COOH, deshielding the adjacent proton.

B. Carbonyl Validation ( C NMR)
  • Acid Carbonyl: ~167–172 ppm.

  • Chloride Carbonyl: ~164–168 ppm.

  • Note: While the shift difference is subtle (often upfield due to the "heavy atom effect" of chlorine), the line shape often sharpens as the hydrogen-bonded dimer structure of the acid is broken.

C. Common Impurity Signatures
  • Symmetric Anhydride: If the reaction is under-chlorinated or water enters, the anhydride may form. Look for a doubling of aromatic peaks or a distinct carbonyl shift (~160-165 ppm).

  • Residual Thionyl Chloride: If SOCl

    
     is used, it is invisible in 
    
    
    
    H NMR but may affect the baseline or solvent lock if present in gross excess.

Experimental Protocols

Protocol A: Synthesis of this compound

This standardizes the sample generation to ensure a clean baseline for analysis.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen (

    
    ) atmosphere.
    
  • Charging: Add 2-phenoxybenzoic acid (1.0 equiv, e.g., 2.14 g) to the flask.

  • Reagent: Add Thionyl Chloride (SOCl

    
    ) (5.0 equiv) neat. Optional: Add 1 drop of dry DMF as a catalyst.
    
  • Reaction: Heat to reflux (75°C) for 2–3 hours. The evolution of HCl and SO

    
     gas indicates progress.
    
  • Workup (Critical for Analysis):

    • Remove excess SOCl

      
       via vacuum distillation (rotary evaporator with a trap).
      
    • Chase Step: Add dry toluene (10 mL) and re-evaporate to azeotrope trace SOCl

      
      . Repeat twice.
      
    • Result: A viscous, often reddish/yellow oil. Do not expose to air.

Protocol B: "Self-Validating" NMR Sample Preparation

The majority of "failed" acid chloride syntheses are actually failed NMR sample preparations.

  • Solvent Check: Use a fresh ampoule of CDCl

    
    . Old bottles often contain traces of water or HCl.
    
    • Pro-Tip: Store CDCl

      
       over activated 4Å molecular sieves for 24 hours prior to use.
      
  • Preparation:

    • Flush the NMR tube with dry

      
      .
      
    • Dissolve ~20 mg of the crude acid chloride in 0.6 mL dry CDCl

      
      .
      
    • Immediate Cap: Cap the tube immediately.

  • Acquisition: Run the spectrum within 10 minutes of preparation.

Visualization of Workflows

Diagram 1: Synthesis & Analysis Workflow

This flowchart illustrates the critical path from starting material to validated product, highlighting the "danger zones" where hydrolysis can occur.

ReactionWorkflow Start 2-Phenoxybenzoic Acid Reaction Reflux (2-3 hrs) Start->Reaction Combine Reagent SOCl2 + DMF (cat.) Reagent->Reaction Evap Vac. Distillation (+ Toluene Chase) Reaction->Evap Gas Evolution Stops Product Crude Acid Chloride Evap->Product Viscous Oil SamplePrep Sample Prep (Dry CDCl3 + Sieves) Product->SamplePrep Keep Inert NMR 1H NMR Acquisition SamplePrep->NMR < 10 mins

Caption: Figure 1. The synthesis and validation workflow.[1] The "Toluene Chase" and "Dry CDCl3" steps are critical control points to prevent false-negative hydrolysis results.

Diagram 2: Spectral Decision Tree

A logic gate for interpreting the NMR spectrum to confirm identity vs. hydrolysis.

DecisionTree Start Analyze 1H NMR (10 - 14 ppm range) CheckOH Is Broad Singlet Present (>11 ppm)? Start->CheckOH Hydrolysis Hydrolysis Detected (Reverted to Acid) CheckOH->Hydrolysis Yes CheckOrtho Check Ortho-H Shift (vs Starting Material) CheckOH->CheckOrtho No Shifted Shifted Downfield? (~8.2 - 8.3 ppm) CheckOrtho->Shifted Success CONFIRMED: 2-Phenoxybenzoyl Chloride Shifted->Success Yes Mixed Mixture/Impurity (Check Anhydride) Shifted->Mixed No/Unclear

Caption: Figure 2. NMR interpretation logic. The absence of the high-field hydroxyl proton is the primary gate for confirming conversion.

References

  • Synthesis of Amides via Acid Chlorides

    • Title: General procedure for one pot synthesis of amides from carboxylic acids using SOCl2.[2]

    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

  • Xanthone Precursor Chemistry

    • Title: Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates.[3]

    • Source: N
    • URL:[Link]

  • Acid Chloride Characterization

    • Title: The Divergent Reactivity of Acid Chlorides Under Transition Metal C
    • Source: N
    • URL:[Link]

  • NMR Shift Data (Benzoic Acid Derivatives)

    • Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid.[4][5]

    • Source: Florida International University (Reference D
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of reactive chemical compounds is a daily reality for professionals in drug development and scientific research. Among these, 2-phenoxybenzoyl chloride (CAS No: 1623-95-6) demands meticulous attention to safety protocols due to its significant hazardous properties. This guide moves beyond a simple checklist, offering a detailed, evidence-based framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a deep, procedural understanding that prioritizes safety, experimental integrity, and regulatory compliance, thereby building a foundation of trust through expert, actionable insights.

The Criticality of Understanding: Hazard Profile of this compound

This compound is a corrosive compound that poses multiple health risks. Its primary danger lies in its reactivity, particularly with water and other nucleophiles. Upon contact with moisture, such as on the skin, in the eyes, or within the respiratory tract, it hydrolyzes to form hydrochloric acid and 2-phenoxybenzoic acid. This reaction is the root cause of its severe corrosive effects.[1] A comprehensive understanding of its hazard profile is non-negotiable for establishing a safe operational environment.

Hazard ClassificationDescription of Risk
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and damage upon contact. The hydrolysis to hydrochloric acid leads to immediate and severe tissue damage.[1][2]
Serious Eye Damage (Category 1) Poses a high risk of serious, irreversible eye damage, including blindness. Immediate and prolonged rinsing is critical in case of exposure.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Vapors and aerosols can cause severe irritation and potential edema in the respiratory tract.[3][4]
Reactivity Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[1] It is also incompatible with strong bases, amines, and oxidizing agents.[1]
Skin Sensitization May cause an allergic skin reaction in some individuals upon repeated exposure.[3][4]

The First Line of Defense: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential. This strategy ensures that there are redundant safeguards in place to protect against the severe hazards of this compound. All PPE must be inspected for integrity before each use.

Hand Protection: The Imperative for Chemical Resistance

Given that this compound causes severe skin burns, selecting the correct gloves is paramount. Standard latex or nitrile examination gloves are insufficient.

  • Primary Recommendation: Use impervious gloves, such as butyl rubber or Viton™, which offer excellent resistance to corrosive chemicals and acids.

  • Layering Strategy: Double-gloving is strongly recommended. This involves wearing a thinner, disposable nitrile glove underneath a heavier, chemical-resistant glove. This provides a barrier against immediate exposure if the outer glove is compromised.

  • Causality: The selection of glove material is based on chemical compatibility data. This compound's corrosive nature necessitates materials that will not degrade upon contact. The double-gloving technique provides an added layer of safety during the doffing process and against undetected pinholes.

Eye and Face Protection: Shielding Against Irreversible Damage

The risk of severe and permanent eye damage necessitates robust protection that goes beyond standard safety glasses.

  • Minimum Requirement: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Enhanced Protection: A full-face shield must be worn over the chemical splash goggles.

  • Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier, protecting the entire face from splashes that could otherwise cause severe burns or be absorbed through the skin.[2]

Body Protection: A Barrier Against Systemic and Dermal Harm

Contamination of personal clothing can lead to prolonged skin exposure. Therefore, dedicated protective clothing is mandatory.

  • Primary Recommendation: A chemically resistant apron or a full-body lab coat made of appropriate materials (e.g., rubber, neoprene) should be worn. For larger quantities or situations with a higher risk of splashing, a chemical-resistant suit is advisable.[2][5]

  • Footwear: Closed-toe shoes are a baseline requirement in any lab. For handling this compound, chemically resistant boots or shoe covers are recommended.[2]

  • Causality: The goal is to prevent any contact between the chemical and the skin. Impervious materials prevent the corrosive liquid from soaking through to the user's personal clothing and skin.

Respiratory Protection: Safeguarding the Respiratory Tract

Inhalation of this compound vapors or aerosols can lead to severe respiratory tract burns and pulmonary edema.[3][6]

  • Engineering Controls First: Always handle this chemical within a certified chemical fume hood to minimize vapor exposure.[1][2]

  • When Respirators are Necessary: If engineering controls are insufficient or during a spill cleanup, respiratory protection is required. A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[1] In situations with high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is essential.[2][3]

  • Causality: The respiratory tract is highly susceptible to the corrosive effects of the chemical and its hydrolysis product, HCl. A fume hood provides primary containment, while a respirator offers personal protection when ambient concentrations may exceed safe limits.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps for safely handling this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.

Pre-Operation Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][2]

  • Assemble All PPE: Don all required PPE (double gloves, goggles, face shield, lab coat) before bringing the chemical into the work area.

  • Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (such as sand, vermiculite, or diatomaceous earth), a neutralizing agent (like sodium bicarbonate), and a sealed waste container is readily accessible.[3][6] Do not use water or combustible materials.

Handling and Experimental Procedure
  • Transport: Transport the chemical in a secondary, chemically resistant container.

  • Dispensing: Conduct all dispensing and handling activities deep within the chemical fume hood.

  • Moisture Avoidance: Ensure all glassware and equipment are scrupulously dry to prevent violent reactions.[1] The container may be under pressure; open it carefully.[2]

  • Monitoring: Be vigilant for any signs of a leak or spill.

Post-Operation Cleanup
  • Decontamination: Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][7]

The following diagram illustrates the logical workflow for safely managing this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Emergency Equipment prep2 Assemble Spill Kit (Inert Absorbent) prep1->prep2 prep3 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep2->prep3 handle1 Transfer & Dispense Using Dry Equipment prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate & Seal Chemical Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill Spill Occurs spill_resp Evacuate Area Cover with Inert Absorbent Call EHS spill->spill_resp exposure Personnel Exposure exposure_resp Remove Contaminated Clothing Use Safety Shower/Eyewash for 15+ mins Seek Immediate Medical Attention exposure->exposure_resp

Caption: Workflow for safe handling and emergency response for this compound.

Spill Management and Waste Disposal Plan

Accidents require immediate and correct action. Preparedness is key to mitigating harm.

In Case of a Spill
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, if trained and equipped with the proper PPE (including respiratory protection), cover the spill with a dry, inert absorbent material like sand or vermiculite.[3]

  • Neutralize: Cautiously neutralize the material with sodium bicarbonate or another suitable agent.

  • Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[7][8] Do not use water to clean the area.[6]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbents, and disposable PPE, must be segregated as hazardous waste.

  • Containerization: Waste must be stored in a sealed, clearly labeled, and chemically compatible container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local and national regulations.[1][9]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel.

References

  • Dräger. (n.d.). Gas Detectors & PPE for Benzoyl chloride | C7H5ClO | 98-88-4. Retrieved from [Link]

  • New Jersey Department of Health. (2008, July). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Australian Government Department of Health. (2014, November 27). Benzoyl chloride: Human health tier II assessment. Retrieved from [Link]

  • Stobec. (n.d.). SAFETY DATA SHEET - Benzoyl chloride. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxybenzoyl Chloride
Reactant of Route 2
Reactant of Route 2
2-phenoxybenzoyl Chloride

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